6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
Description
Properties
IUPAC Name |
3-(4-carboxyphenyl)-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-12-6-5-10(14(18)19)7-11(12)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAURUWJCUZANA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683334 | |
| Record name | 6-Fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261941-47-2 | |
| Record name | 6-Fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid: Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid is a fluorinated biphenyl derivative with potential applications as an intermediate in organic synthesis and as a structural motif in the design of novel therapeutic agents. Its bifunctional nature, featuring two carboxylic acid groups, and the presence of a fluorine atom, which can modulate physicochemical and pharmacological properties, make it a compound of interest for further investigation. This technical guide provides a comprehensive overview of the currently available information on its properties, synthesis, and potential applications, while also highlighting areas where further research is needed.
Physicochemical Properties
Based on available data, this compound is a white solid with a melting point in the range of 240-243 °C. It exhibits solubility in common organic solvents such as ethanol and dichloromethane, with slight solubility in water. A summary of its fundamental properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉FO₄ | |
| Molecular Weight | 260.22 g/mol | |
| Appearance | White Solid | |
| Melting Point | ~240-243 °C | |
| Solubility | Soluble in ethanol and dichloromethane; slightly soluble in water. | |
| CAS Number | 1261941-47-2 |
Synthesis and Manufacturing
A general synthetic route for this compound has been described, which involves a two-step process. The synthesis commences with the condensation of 2-fluorobenzoic acid and benzaldehyde under acidic conditions with a catalyst to form 2-(phenylmethyl)benzoic acid. This intermediate is then subjected to an oxidation reaction to yield the final product.
Experimental Protocol: Hypothetical Synthesis
Step 1: Synthesis of 2-(phenylmethyl)benzoic acid (Illustrative)
-
Materials: 2-fluorobenzoic acid, benzaldehyde, a suitable acid catalyst (e.g., sulfuric acid or a Lewis acid), and an appropriate solvent (e.g., a high-boiling point aromatic solvent).
-
Procedure:
-
Combine 2-fluorobenzoic acid and benzaldehyde in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Carefully add the acid catalyst to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove the catalyst and any water-soluble impurities. This may involve extraction with an organic solvent and washing with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product, likely through recrystallization or column chromatography, to obtain pure 2-(phenylmethyl)benzoic acid.
-
Step 2: Oxidation to this compound (Illustrative)
-
Materials: 2-(phenylmethyl)benzoic acid, a strong oxidizing agent (e.g., potassium permanganate or a chromium-based reagent), and a suitable solvent system (e.g., a mixture of water and an organic co-solvent).
-
Procedure:
-
Dissolve the 2-(phenylmethyl)benzoic acid intermediate in the chosen solvent system in a reaction vessel.
-
Slowly add the oxidizing agent to the solution, controlling the temperature with an ice bath if the reaction is exothermic.
-
Stir the reaction mixture at an appropriate temperature until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) if necessary to destroy any excess oxidant.
-
Acidify the reaction mixture to precipitate the dicarboxylic acid product.
-
Collect the solid product by filtration and wash it with cold water.
-
Dry the product under vacuum to obtain crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent.
-
Disclaimer: The experimental protocol provided above is illustrative and based on general organic synthesis principles. It has not been experimentally validated for this specific compound. Researchers should conduct a thorough literature search for analogous reactions and perform appropriate safety assessments before attempting any synthesis.
The logical workflow for the synthesis can be visualized as follows:
An In-depth Technical Guide to 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid (CAS: 1261941-47-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid, a fluorinated biphenyl derivative with applications in medicinal chemistry and materials science. This document collates available data on its properties, proposes a detailed synthetic protocol, and outlines its potential uses in research and development.
Core Compound Properties
This compound is a white solid organic compound.[1] Its structural formula and key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1261941-47-2 |
| Molecular Formula | C₁₄H₉FO₄ |
| Molecular Weight | 260.22 g/mol [1] |
| IUPAC Name | This compound |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | White solid[1] |
| Melting Point | 240-243 °C[1] |
| Solubility | Soluble in ethanol and dichloromethane; slightly soluble in water[1] |
| Spectral Data (¹H NMR, ¹³C NMR, MS, IR) | Not publicly available. |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and commonly employed synthetic route is the Suzuki-Miyaura cross-coupling reaction. This method is a powerful tool for the formation of carbon-carbon bonds between aryl halides and boronic acids, making it ideal for the synthesis of biphenyl derivatives.[2][3][4]
Below is a representative experimental protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.
2.1. Proposed Synthesis via Suzuki-Miyaura Coupling
The overall reaction is as follows:
(4-boronophenyl)acetic acid + 3-Bromo-4-fluorobenzoic acid → this compound
2.1.1. Materials and Reagents
-
(4-boronophenyl)acetic acid
-
3-Bromo-4-fluorobenzoic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
2.1.2. Experimental Procedure
-
Reaction Setup: In a round-bottom flask, combine (4-boronophenyl)acetic acid (1.0 eq), 3-Bromo-4-fluorobenzoic acid (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Solvent and Base Addition: Add 1,4-dioxane and an aqueous solution of potassium carbonate (2.0 M, 2.0 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and acidify with 1 M HCl until the pH is approximately 2-3.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Applications in Research and Development
This compound serves as a valuable building block in two primary areas: drug discovery and materials science.[1]
3.1. Drug Development
As an intermediate in organic synthesis, this compound can be used to construct more complex molecules for pharmaceutical applications.[1] The incorporation of a fluorine atom into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. While no specific biological activities have been reported for this exact molecule, derivatives of fluorinated biphenyl carboxylic acids have shown potential as anticancer agents.[5][6]
3.2. Materials Science: Metal-Organic Frameworks (MOFs)
Dicarboxylic acids, particularly biphenyl dicarboxylic acids, are frequently used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs).[7][8] These materials have a crystalline structure with a high surface area and tunable porosity, making them suitable for applications in gas storage, catalysis, and separation technologies. The fluorine substituent on the biphenyl backbone can impart desirable properties to the resulting MOF, such as increased hydrophobicity and stability.[7]
Visualized Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the synthesis and purification of this compound.
Safety Information
Disclaimer: This document is intended for informational purposes for a technical audience. The proposed experimental protocol is a representative example and has not been validated. Researchers should consult relevant literature and safety data sheets before attempting any chemical synthesis.
References
- 1. chembk.com [chembk.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. 2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid | 5216-23-9 | Benchchem [benchchem.com]
- 6. Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarb oxylic acid sodium salt], against experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]
- 8. 4,4′-联苯二甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
In-Depth Technical Guide: 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological significance of 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid. While direct experimental data on its biological activity and specific signaling pathways remain limited in publicly accessible literature, this document consolidates available information and provides a theoretical framework for its synthesis and potential applications based on structurally related compounds. The inclusion of detailed, albeit generalized, experimental protocols for the synthesis of fluorinated biphenyl derivatives aims to facilitate further research and drug discovery efforts centered around this molecule.
Introduction
This compound is a fluorinated biphenyl derivative with potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom and two carboxylic acid moieties onto the biphenyl scaffold can significantly influence the molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability. These characteristics are crucial in the design of novel therapeutic agents. Biphenyl structures are prevalent in a variety of pharmaceuticals, and the addition of fluorine can enhance their biological activity and pharmacokinetic profiles.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of two phenyl rings linked by a carbon-carbon single bond. One phenyl ring is substituted with a fluorine atom at the 6-position and a carboxylic acid group at the 3-position. The second phenyl ring is substituted with a carboxylic acid group at the 4'-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1261941-47-2 | [1] |
| Molecular Formula | C₁₄H₉FO₄ | [1] |
| Molecular Weight | 260.22 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | Approximately 240-243 °C | [1] |
| Solubility | Soluble in common organic solvents such as ethanol and dichloromethane; slightly soluble in water. | [1] |
Synthesis
The synthesis of this compound can be theoretically achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids, and is widely used in the synthesis of biphenyl derivatives.[2]
Proposed Synthetic Pathway
A plausible synthetic route involves the coupling of two key intermediates: an aryl halide and an arylboronic acid. The selection of starting materials would be critical to achieving the desired substitution pattern on the final biphenyl core. A potential disconnection approach is illustrated below.
Caption: Proposed Suzuki-Miyaura coupling for synthesis.
General Experimental Protocol for Suzuki-Miyaura Coupling
The following is a generalized experimental protocol for the synthesis of fluorinated biphenyl compounds, which can be adapted for the synthesis of this compound.[3]
Materials:
-
Aryl halide (e.g., 2-fluoro-5-bromobenzoic acid) (1.0 eq)
-
Arylboronic acid (e.g., 4-carboxyphenylboronic acid) (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (1.5 mol%)
-
Base (e.g., K₃PO₄) (1.5 eq)
-
Solvent (e.g., 1:3 v/v water:dioxane mixture)
Procedure:
-
In a pressure tube, combine the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the solvent mixture to the pressure tube.
-
Seal the tube and heat the reaction mixture at 105 °C for 8.5 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to remove the catalyst and inorganic salts.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane and ethyl acetate).
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been found in the reviewed literature, the structural motifs present in the molecule suggest potential areas of pharmacological interest.
Insights from Structurally Similar Compounds
A structurally related compound, 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt (NSC 368390), has demonstrated significant antitumor activity.[4] This compound was shown to inhibit the growth of various human tumor xenografts, including breast, lung, stomach, and colon carcinomas.[4] The mechanism of action for this class of compounds may involve the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.
Another related compound, 1-(3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-yl)-cyclopropanecarboxylic acid (CHF5074), acts as a γ-secretase modulator and has been shown to reduce brain β-amyloid pathology in a transgenic mouse model of Alzheimer's disease.[5] This suggests that fluorinated biphenyl carboxylic acid derivatives could have therapeutic potential in neurodegenerative disorders.
Hypothetical Signaling Pathway Involvement
Based on the activities of related compounds, this compound could potentially interact with signaling pathways implicated in cancer or neuroinflammation. A hypothetical workflow for investigating the biological activity of this compound is presented below.
Caption: Workflow for biological activity investigation.
Applications in Drug Development
As an intermediate in organic synthesis, this compound serves as a valuable building block for the creation of more complex molecules with potential therapeutic properties.[1] The presence of two carboxylic acid groups provides reactive handles for further chemical modifications, such as amidation or esterification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Conclusion
This compound is a molecule with significant potential for further investigation in the fields of medicinal chemistry and materials science. While direct experimental data on its biological activity is currently lacking, its structural features and the known activities of related compounds suggest that it could be a valuable scaffold for the development of new therapeutic agents. The provided synthetic framework and proposed investigational workflow offer a starting point for researchers interested in exploring the properties and applications of this compound. Further studies are warranted to fully elucidate its biological mechanism of action and therapeutic potential.
References
- 1. chembk.com [chembk.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarb oxylic acid sodium salt], against experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a robust and well-documented synthetic pathway for the preparation of 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid, a key structural motif of interest in medicinal chemistry and materials science. The described methodology is based on the widely utilized Suzuki-Miyaura cross-coupling reaction, which is renowned for its high efficiency and functional group tolerance in the formation of biaryl C-C bonds.
The proposed synthesis is a three-stage process, commencing with the preparation of two key aromatic precursors, followed by their palladium-catalyzed coupling, and culminating in a final hydrolysis step to yield the target dicarboxylic acid. Each stage is detailed with comprehensive experimental protocols derived from analogous and well-established literature procedures.
Logical Synthesis Workflow
The overall synthetic strategy is depicted below. The core transformation involves the formation of the biphenyl linkage between a fluorinated aryl bromide and a phenylboronic acid derivative, with the carboxylic acid functionalities protected as methyl esters. A final deprotection step unmasks the carboxylic acids to yield the desired product.
Caption: Overall workflow for the synthesis of the target molecule.
Stage 1: Synthesis of Key Intermediates
The success of the Suzuki-Miyaura coupling hinges on the availability of the requisite aryl halide and arylboronic acid partners. This stage details the preparation of the methyl ester protected versions of these precursors.
1.1: Synthesis of Methyl 3-bromo-4-fluorobenzoate
This intermediate is prepared via a standard acid-catalyzed esterification of commercially available 3-bromo-4-fluorobenzoic acid.
Experimental Protocol: Based on a procedure for a similar esterification[1].
-
Dissolve 3-Bromo-4-fluorobenzoic acid (1.0 eq) in methanol (approx. 5 mL per gram of acid).
-
Cool the solution in an ice bath.
-
Slowly add acetyl chloride (4.0 eq) dropwise to the cooled solution.
-
Remove the ice bath and stir the reaction mixture at room temperature for 20 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction solution under reduced pressure to remove excess methanol and acetyl chloride.
-
Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to afford Methyl 3-bromo-4-fluorobenzoate.
| Parameter | Value | Reference |
| Reactants | 3-Bromo-4-fluorobenzoic acid, Methanol, Acetyl Chloride | [1] |
| Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 20 hours | [1] |
| Yield | ~90% | [1] |
1.2: Synthesis of Methyl 3-boronobenzoate
This boronic acid derivative can be synthesized from methyl 3-bromobenzoate via a Miyaura borylation followed by hydrolysis, or by direct esterification of 3-carboxyphenylboronic acid. Methyl 3-boronobenzoate is also commercially available, which may be a more direct route.[2] For the purpose of this guide, a direct esterification protocol is provided.
Experimental Protocol: Adapted from a general Fischer esterification procedure.[3]
-
Suspend 3-Carboxyphenylboronic acid (1.0 eq) in methanol (10-15 mL per gram of acid) in a round-bottomed flask.
-
Add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops per 5 mmol of acid).
-
Attach a reflux condenser and heat the mixture to reflux for 4-10 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-boronobenzoate.
| Parameter | Value | Reference |
| Reactants | 3-Carboxyphenylboronic acid, Methanol, Sulfuric Acid | [3] |
| Temperature | Reflux | [3] |
| Reaction Time | 4-10 hours | [3] |
| Yield | >85% |
Stage 2: Suzuki-Miyaura Cross-Coupling
This stage constitutes the core C-C bond-forming reaction to construct the biphenyl backbone.
Caption: Suzuki-Miyaura coupling of the key intermediates.
Experimental Protocol: This protocol is adapted from a Suzuki coupling reaction utilizing similar substrates.[4]
-
To a mixture of Methyl 3-bromo-4-fluorobenzoate (1.0 eq) and Methyl 3-boronobenzoate (1.1 eq) in a toluene/ethanol solvent system (e.g., 4:1 v/v), add an aqueous solution of anhydrous potassium carbonate (2.0 eq).
-
Degas the resulting mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01-0.03 eq), to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 7-12 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Dimethyl 6-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylate.
| Parameter | Value | Reference |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | [4] |
| Base | Potassium Carbonate | [4] |
| Solvent | Toluene/Ethanol/Water | [4] |
| Temperature | 90 °C | [4] |
| Reaction Time | 7-12 hours | [4] |
| Yield | 80-95% (estimated) |
Stage 3: Saponification to the Dicarboxylic Acid
The final step is the hydrolysis of the dimethyl ester to yield the target this compound.
Experimental Protocol: Based on general procedures for the hydrolysis of biphenyl esters.
-
Dissolve Dimethyl 6-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.
-
Add an aqueous solution of sodium hydroxide (2.5-3.0 eq).
-
Heat the mixture to reflux or stir at 50-60 °C for 2-4 hours until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture and remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford the final product, this compound.
| Parameter | Value | Reference |
| Reagent | Sodium Hydroxide | |
| Solvent | THF/Methanol/Water | |
| Temperature | 50-60 °C or Reflux | |
| Reaction Time | 2-4 hours | |
| Yield | >95% (estimated) |
This guide provides a comprehensive and actionable pathway for the synthesis of this compound. The methodologies are based on reliable and high-yielding chemical transformations, ensuring a high probability of success for researchers in the field. As with all chemical syntheses, appropriate safety precautions and analytical characterization of all intermediates and the final product are essential.
References
An In-depth Technical Guide to the Spectroscopic Data of 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide presents a combination of predicted spectroscopic values and data from analogous compounds. The information herein is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related fluorinated biphenyl compounds.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₄H₉FO₄[1]
-
Molecular Weight: 260.22 g/mol
-
CAS Number: 1261941-47-2[1]
-
Physical State: Predicted to be a solid at room temperature.
-
Solubility: Likely soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), and methanol, and sparingly soluble in water.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR spectroscopy, mass spectrometry, and infrared spectroscopy, and are supported by data from structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Broad Singlet | 2H | -COOH | Carboxylic acid protons are typically highly deshielded and appear as broad singlets. |
| ~8.1-8.3 | Multiplet | 3H | H-2', H-6', H-5 | Protons ortho to the carboxylic acid group on the 4'-substituted ring and the proton between two electron-withdrawing groups on the 3,6-disubstituted ring are expected to be significantly deshielded. |
| ~7.8-8.0 | Multiplet | 3H | H-3', H-5', H-4 | Aromatic protons in the vicinity of electron-withdrawing groups. |
| ~7.4-7.6 | Multiplet | 1H | H-2 | Aromatic proton adjacent to the fluorine atom. |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167 | -COOH | Carbonyl carbons of carboxylic acids typically resonate in this region. |
| ~165 | -COOH | The two carboxylic acid carbons may have slightly different chemical shifts. |
| ~160 (d, ¹JCF ≈ 250 Hz) | C-6 | Carbon directly bonded to fluorine exhibits a large one-bond coupling constant. |
| ~145 | C-1' | Quaternary carbon of the biphenyl linkage. |
| ~140 | C-4' | Quaternary carbon bearing a carboxylic acid group. |
| ~135 | C-1 | Quaternary carbon of the biphenyl linkage. |
| ~132 | C-3 | Quaternary carbon bearing a carboxylic acid group. |
| ~130 | C-2', C-6' | Aromatic CH carbons ortho to the carboxylic acid group. |
| ~128 | C-3', C-5' | Aromatic CH carbons meta to the carboxylic acid group. |
| ~125 | C-5 | Aromatic CH carbon. |
| ~120 (d, ²JCF ≈ 20 Hz) | C-5 | Aromatic CH carbon coupled to fluorine. |
| ~115 (d, ²JCF ≈ 20 Hz) | C-2 | Aromatic CH carbon coupled to fluorine. |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment | Fragmentation Pathway |
| 260 | Moderate | [M]⁺ | Molecular ion |
| 243 | Low | [M - OH]⁺ | Loss of a hydroxyl radical from a carboxylic acid group. |
| 215 | High | [M - COOH]⁺ | Loss of a carboxyl group. |
| 197 | Moderate | [M - COOH - H₂O]⁺ | Subsequent loss of water. |
| 170 | Moderate | [M - 2*COOH]⁺ | Loss of both carboxyl groups. |
| 152 | Low | [C₁₂H₇F]⁺ | Biphenyl fragment after loss of both carboxyl groups. |
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid |
| 1720-1680 | Strong | C=O stretch | Carboxylic Acid |
| 1610-1580 | Medium | C=C stretch | Aromatic Ring |
| 1500-1400 | Medium | C=C stretch | Aromatic Ring |
| 1300-1200 | Strong | C-O stretch | Carboxylic Acid |
| 1250-1100 | Strong | C-F stretch | Aryl Fluoride |
| 900-675 | Medium-Strong | C-H bend | Aromatic Ring |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of fluorinated biphenyl dicarboxylic acids.
3.1. Synthesis via Suzuki Coupling
A common method for the synthesis of biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction.[2]
-
Reaction Scheme: A suitable starting material would be a di-esterified version of a boronic acid or halide, which is then coupled with the corresponding partner. For this compound, a plausible route involves the coupling of a boronic acid derivative of one ring with a halide derivative of the other, followed by hydrolysis of the ester groups.
-
General Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
If the product is an ester, perform hydrolysis using a base (e.g., NaOH or KOH) in a mixture of water and an alcohol (e.g., methanol or ethanol), followed by acidification to yield the dicarboxylic acid.
-
3.2. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a hyphenated technique like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Experimental verification of these predicted data is crucial for definitive structural confirmation. Researchers are encouraged to use this information as a starting point for their own analytical investigations.
References
"6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid" solubility profile
An in-depth search of scientific literature and chemical databases reveals a lack of specific, publicly available quantitative data for the solubility profile of 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid. This suggests that the compound is likely a novel or niche research chemical with limited published characterization.
However, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility assessment of this molecule. The content is based on established methodologies for similar compounds, such as poorly soluble dicarboxylic acids, and offers a predictive context along with detailed experimental protocols.
Predicted Physicochemical Properties
While experimental data is unavailable, computational models can provide valuable estimates for the physicochemical properties of this compound, which are crucial for understanding its likely solubility characteristics.
| Parameter | Predicted Value | Notes |
| Molecular Weight | 276.22 g/mol | Influences diffusion and solubility. |
| logP | 3.5 - 4.5 | Indicates a high degree of lipophilicity, suggesting poor aqueous solubility. |
| pKa₁ | 3.0 - 4.0 | The first acidic dissociation constant, corresponding to one of the carboxylic acid groups. |
| pKa₂ | 4.0 - 5.0 | The second acidic dissociation constant. The presence of two acidic groups means solubility will be highly pH-dependent. |
| Topological Polar Surface Area (TPSA) | 74.6 Ų | A measure of the surface area of polar atoms, which can influence hydrogen bonding and solubility. |
Note: These values are estimations from computational models and should be confirmed by experimental data.
General Experimental Protocol for Solubility Determination
Given the predicted low aqueous solubility, a standard experimental approach to determine the solubility of this compound would involve the shake-flask method (OECD Guideline 105) or a high-throughput screening method.
Shake-Flask Method
This is the gold-standard method for determining the solubility of a compound in a specific solvent.
-
Preparation of Saturated Solution:
-
An excess amount of the solid compound is added to a known volume of the test solvent (e.g., water, buffer at a specific pH, or an organic solvent) in a flask.
-
The flask is sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
The suspension is allowed to stand to allow the undissolved solid to sediment.
-
Aliquots of the supernatant are carefully collected. To remove any remaining solid particles, centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.
-
-
Quantification:
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A calibration curve is generated using standard solutions of known concentrations to ensure accurate quantification.
-
High-Throughput Screening (HTS) Methods
For rapid screening of solubility in various conditions, HTS methods are often employed.
-
Sample Preparation:
-
A stock solution of the compound in a highly soluble organic solvent (e.g., DMSO) is prepared.
-
A small aliquot of the stock solution is added to a multi-well plate containing the aqueous buffer of interest.
-
-
Equilibration and Measurement:
-
The plate is shaken for a set period (e.g., 2-24 hours) at a controlled temperature.
-
The amount of dissolved compound is then measured. This can be done directly in the plate using nephelometry (light scattering from precipitated particles) or by analyzing the supernatant after centrifugation/filtration, similar to the shake-flask method.
-
Factors Influencing Solubility
The solubility of this compound will be significantly influenced by:
-
pH: As a dicarboxylic acid, its solubility is expected to increase dramatically at pH values above its pKa values, due to the formation of the more soluble carboxylate salts.
-
Temperature: Solubility of most solids increases with temperature.
-
Co-solvents: The addition of organic co-solvents (e.g., ethanol, DMSO) to an aqueous solution is expected to increase solubility.
-
Presence of Salts: The effect of salts can be complex, either increasing or decreasing solubility depending on the nature of the salt (the common ion effect vs. "salting in").
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the shake-flask method of solubility determination.
Caption: Workflow for high-throughput solubility screening.
In the absence of specific data for this compound, this guide provides the necessary theoretical and practical framework for researchers to design and execute experiments to determine its solubility profile. The predicted physicochemical properties strongly suggest that pH will be a critical factor to investigate.
An In-depth Technical Guide to the Physical and Chemical Characteristics of 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid (CAS No. 1261941-47-2). While experimental data for this specific compound is limited in publicly accessible literature, this document consolidates available information and supplements it with predicted data and established experimental protocols. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into its properties, synthesis, and potential biological significance. The strategic incorporation of a fluorine atom onto the biphenyl dicarboxylic acid scaffold suggests potential applications in drug discovery, where such modifications can significantly influence metabolic stability, binding affinity, and overall pharmacokinetic profiles.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These values are crucial for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 1261941-47-2 | [1][2] |
| Molecular Formula | C₁₄H₉FO₄ | [1] |
| Molecular Weight | 260.22 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | ~ 240-243 °C | [1] |
| Solubility (Qualitative) | Soluble in ethanol and dichloromethane; slightly soluble in water. | [1] |
Predicted Spectroscopic Data
Due to the absence of published experimental spectra for this compound, this section provides predicted spectroscopic characteristics based on its structure. These predictions can aid in the identification and characterization of the compound in a laboratory setting.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to exhibit complex splitting patterns in the aromatic region due to the presence of multiple, distinct aromatic protons and fluorine-proton coupling.
-
Aromatic Protons (Ar-H): Signals are anticipated in the range of 7.0-8.5 ppm. The protons on the fluorinated phenyl ring will show additional splitting due to coupling with the fluorine atom (²JHF, ³JHF, and ⁴JHF).
-
Carboxylic Acid Protons (-COOH): Two broad singlets are expected at a downfield chemical shift, typically above 10 ppm, which may be exchangeable with D₂O.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will be characterized by signals for the aromatic carbons and the carboxylic acid carbons. The carbon atoms on the fluorinated ring will exhibit splitting due to carbon-fluorine coupling (¹JCF, ²JCF, ³JCF).
-
Aromatic Carbons (Ar-C): Resonances are expected between 110-150 ppm. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF).
-
Carboxylic Acid Carbons (-COOH): Signals for the two carboxylic acid carbons are anticipated in the range of 165-175 ppm.
Predicted FT-IR Spectrum
The infrared spectrum will display characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A broad band is expected in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band will likely appear around 1700-1725 cm⁻¹.
-
C-F Stretch: A strong band characteristic of the C-F bond is anticipated in the 1000-1300 cm⁻¹ region.
-
Aromatic C=C Stretch: Multiple bands of medium to weak intensity are expected between 1450-1600 cm⁻¹.
Predicted Mass Spectrum
In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) would be expected at m/z 260. Subsequent fragmentation may involve the loss of hydroxyl radicals (-OH), water (H₂O), and carbon monoxide (-CO) or carbon dioxide (-CO₂) from the carboxylic acid groups.
Estimated Acidity (pKa)
The pKa values of the two carboxylic acid groups are crucial for understanding the ionization state of the molecule at different pH levels. While experimental values are not available, they can be estimated based on the pKa of benzoic acid (approximately 4.2) and the electronic effects of the substituents.
-
The biphenyl group is generally considered to be weakly electron-withdrawing.
-
The fluorine atom is strongly electronegative and will have an electron-withdrawing inductive effect, which will increase the acidity (lower the pKa) of the carboxylic acid on the same ring.
-
Therefore, it is predicted that the carboxylic acid on the fluorinated ring will have a lower pKa than the one on the non-fluorinated ring, and both will likely be slightly more acidic than benzoic acid.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization and synthesis of this compound.
Protocol for Determining Quantitative Solubility
This protocol describes a standard method for determining the solubility of a solid organic compound in a given solvent.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol) in a sealed vial.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.
-
-
Quantification of Dissolved Solute:
-
Evaporate the solvent from the collected supernatant to dryness.
-
Weigh the remaining solid residue.
-
Calculate the solubility in g/L or mol/L.
-
Protocol for Determining pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constants (pKa) using potentiometric titration.
Methodology:
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., water/ethanol) to a known concentration.
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions.
-
Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
-
Titration:
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, two equivalence points and two half-equivalence points will be observed.
-
References
Unlocking New Frontiers: A Technical Guide to the Research Applications of 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid, a fluorinated derivative of biphenyl dicarboxylic acid, stands as a promising yet underexplored molecule with significant potential across diverse scientific domains. Its unique structural features—a rigid biphenyl backbone, the strategic placement of a fluorine atom, and two carboxylic acid functionalities—make it an attractive building block for advancements in medicinal chemistry, materials science, and polymer chemistry. This technical guide provides a comprehensive overview of the potential research applications of this compound, supported by data on analogous structures and detailed, adaptable experimental protocols.
Core Molecular Attributes
This compound is a white solid organic compound.[1] Its fundamental properties are summarized below, providing a foundation for its potential applications.
| Property | Value | Reference |
| CAS Number | 1261941-47-2 | [1] |
| Molecular Formula | C14H9FO4 | [1] |
| Molecular Weight | 260.22 g/mol | [1] |
| Appearance | White solid | [1] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; slightly soluble in water. | [1] |
The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable asset in drug design.[2] The dicarboxylic acid groups provide reactive sites for polymerization and for coordinating with metal ions to form complex structures.
Potential Research Applications
While specific research focused exclusively on this compound is limited, its structural motifs are prevalent in a variety of well-established applications.
Drug Discovery and Medicinal Chemistry
The biphenyl scaffold is a common feature in many pharmaceuticals. The introduction of a fluorine atom can enhance a drug candidate's profile by:
-
Improving Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, thereby increasing the half-life of a drug.
-
Enhancing Binding Affinity: The high electronegativity of fluorine can lead to stronger interactions with biological targets.
-
Modulating Physicochemical Properties: Fluorine can alter a molecule's pKa, lipophilicity, and membrane permeability.
Given these advantages, this compound serves as an excellent starting point for the synthesis of novel therapeutics. The carboxylic acid groups can be readily converted to a variety of functional groups, such as amides and esters, to generate a library of compounds for screening.
Potential Therapeutic Areas:
-
Antifungal Agents: Biphenyl derivatives have shown promise as antifungal compounds.[3][4]
-
Anti-inflammatory Drugs: The biphenyl structure is found in several non-steroidal anti-inflammatory drugs (NSAIDs).[5]
-
Anticancer Agents: The rigid biphenyl core can be used to design molecules that interact with specific protein targets in cancer cells.
Materials Science: A Linker for Metal-Organic Frameworks (MOFs)
The dicarboxylic acid functionality makes this molecule an ideal organic linker for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. The fluorine atom can impart unique properties to the resulting MOF, such as:
-
Enhanced Stability: Fluorination can increase the thermal and chemical stability of the framework.
-
Hydrophobicity: The presence of fluorine can create more hydrophobic pores, which can be advantageous for specific applications like gas separation or water purification.
-
Modified Electronic Properties: The electron-withdrawing nature of fluorine can influence the electronic behavior of the MOF, potentially leading to applications in sensing and catalysis.
Potential MOF Applications:
-
Gas Storage and Separation: The defined pore structure of MOFs makes them suitable for storing gases like hydrogen and methane, and for separating gas mixtures.
-
Catalysis: MOFs can act as catalysts due to their high surface area and the presence of active metal sites.
-
Sensing: The properties of MOFs can change in the presence of certain molecules, allowing them to be used as chemical sensors.
Advanced Polymer Synthesis
Biphenyl dicarboxylic acids are used as monomers in the synthesis of high-performance polymers, such as aromatic polyesters and polyamides. These polymers often exhibit excellent thermal stability, mechanical strength, and chemical resistance. The incorporation of this compound into a polymer backbone could lead to materials with:
-
Improved Thermal Properties: The rigidity of the biphenyl unit contributes to a high glass transition temperature.
-
Enhanced Chemical Resistance: The fluorine atom can increase the polymer's resistance to chemical attack.
-
Modified Optical Properties: Fluorinated polymers can have lower refractive indices and be more transparent.
These properties make such polymers potentially suitable for applications in electronics, aerospace, and specialty textiles.
Experimental Protocols
Synthesis of this compound
A common method for synthesizing unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction.[2]
Detailed Protocol (Illustrative):
-
Reaction Setup: To a round-bottom flask, add 4-bromo-3-fluorobenzoic acid (1 eq.), (4-(methoxycarbonyl)phenyl)boronic acid (1.1 eq.), potassium carbonate (2 eq.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Reaction: Heat the mixture to reflux (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Acidify with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude ester intermediate by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of sodium hydroxide (e.g., 2 M) and stir at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Isolation: Acidify the reaction mixture with dilute HCl to precipitate the dicarboxylic acid. Filter the solid, wash with water, and dry under vacuum to yield the final product.
Synthesis of a MOF using this compound (Hypothetical)
This protocol is a generalized procedure based on common methods for MOF synthesis.
Typical Reaction Conditions for MOF Synthesis:
| Parameter | Typical Range |
| Metal Salt | Lanthanide or transition metal nitrates/chlorides (e.g., Zn(NO3)2·6H2O, Cu(NO3)2·3H2O) |
| Metal:Linker Molar Ratio | 1:1 to 1:2 |
| Solvent | N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol, Water, or mixtures |
| Temperature | 80 - 150 °C |
| Reaction Time | 24 - 72 hours |
| pH | 3 - 7 (can be adjusted with acids or bases) |
Detailed Protocol (Illustrative):
-
Reactant Preparation: In a Teflon-lined autoclave, dissolve this compound (0.1 mmol) and a metal salt, for example, zinc nitrate hexahydrate (0.1 mmol), in a solvent such as DMF (10 mL).
-
Sealing and Heating: Seal the autoclave and place it in an oven preheated to a specific temperature (e.g., 120 °C).
-
Crystallization: Maintain the temperature for a set period (e.g., 48 hours) to allow for the formation of crystals.
-
Cooling and Isolation: After the reaction time, allow the autoclave to cool slowly to room temperature. The resulting crystals can be isolated by filtration.
-
Washing and Activation: Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials. The solvent within the pores can then be exchanged with a more volatile solvent (e.g., acetone or chloroform), and the MOF can be activated by heating under vacuum to remove the solvent molecules and free up the porous network.
-
Characterization: The resulting MOF can be characterized by single-crystal X-ray diffraction (SCXRD) to determine its structure, powder X-ray diffraction (PXRD) to assess phase purity, and thermogravimetric analysis (TGA) to evaluate its thermal stability. Gas adsorption measurements (e.g., N2 at 77 K) can be used to determine its surface area and porosity.
Conclusion
This compound is a versatile and valuable building block with wide-ranging potential. While it remains a relatively understudied compound, its structural similarity to well-known molecules in medicinal chemistry, materials science, and polymer science suggests a bright future for its application in these fields. This guide serves as a starting point for researchers looking to explore the untapped potential of this promising molecule, providing a foundation of knowledge and adaptable protocols to facilitate future discoveries.
References
- 1. 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid | 1261970-06-2 | Benchchem [benchchem.com]
- 2. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accessing diverse fluorinated organic molecules by fluoro-functionalization reactions of enaminones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid: A Technical Guide for Advanced Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid, a key building block in modern organic synthesis. This document outlines its chemical properties, a detailed synthetic protocol, and its applications in the development of novel chemical entities, particularly in the fields of medicinal chemistry and materials science.
Introduction
This compound is a fluorinated biphenyl derivative that has garnered significant interest as a versatile scaffold in organic synthesis. The presence of the fluorine atom and two carboxylic acid moieties imparts unique physicochemical properties, making it an attractive component for the design of complex molecules with tailored biological activities and material characteristics. The rigid biphenyl core provides a defined three-dimensional structure, while the carboxylic acid groups offer convenient handles for further chemical modifications, such as amidation, esterification, and coordination to metal centers.
The strategic incorporation of fluorine into organic molecules is a widely recognized strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1] This makes this compound a valuable starting material for the synthesis of novel pharmaceuticals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and purification.
| Property | Value | Reference |
| CAS Number | 1261941-47-2 | [2] |
| Molecular Formula | C₁₄H₉FO₄ | [2] |
| Molecular Weight | 260.22 g/mol | [2] |
| Appearance | White solid | [2] |
| Melting Point | Approximately 240-243 °C | [2] |
| Solubility | Soluble in common organic solvents such as ethanol and dichloromethane; slightly soluble in water. | [2] |
Synthesis of this compound
The most plausible and widely applicable method for the synthesis of unsymmetrical biaryls such as this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds with high yields.
A proposed synthetic route involves the coupling of two key building blocks: a fluorinated aryl halide and a boronic acid derivative of benzoic acid. Specifically, the reaction would couple 4-bromo-2-fluorobenzoic acid with 4-(dihydroxyboranyl)benzoic acid (4-carboxyphenylboronic acid).
Caption: Synthetic workflow for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a detailed, generalized experimental protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-bromo-2-fluorobenzoic acid
-
4-carboxyphenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Solvent: N,N-Dimethylformamide (DMF) and Water (degassed)
-
Ethyl acetate
-
Hydrochloric acid (1 M)
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 4-bromo-2-fluorobenzoic acid (1.0 eq), 4-carboxyphenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of DMF and water (e.g., 4:1 v/v) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with 1 M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Note: The reaction conditions, including the choice of catalyst, base, and solvent, may require optimization to achieve the best results.
Applications in Organic Synthesis
This compound serves as a versatile building block for the synthesis of more complex molecules. The two carboxylic acid groups can be selectively or simultaneously functionalized to introduce a variety of substituents.
Medicinal Chemistry
In the realm of drug discovery, the fluorinated biphenyl scaffold is a privileged structure. The introduction of fluorine can lead to improved pharmacological properties.[1] The dicarboxylic acid functionality allows for the construction of libraries of compounds through amide bond formation with various amines, leading to potential drug candidates with diverse biological activities.
Caption: Derivatization of the core scaffold for medicinal chemistry.
Materials Science
The rigid structure and the presence of two carboxylic acid groups make this compound an excellent candidate as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The fluorine substitution can impart hydrophobicity and unique electronic properties to the resulting MOF, which can be advantageous for applications in gas storage, separation, and catalysis.
Caption: Use as a linker in Metal-Organic Framework (MOF) synthesis.
Spectroscopic Data (Predicted)
While specific experimental spectra for this compound are not widely available in the public domain, the following table summarizes the expected characteristic spectroscopic features based on its structure.
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. A broad singlet for the two carboxylic acid protons above 10 ppm. |
| ¹³C NMR | Signals for the aromatic carbons, with those bonded to fluorine showing a characteristic coupling. Two signals for the carboxylic acid carbons in the range of 165-185 ppm. |
| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with neighboring protons. |
| IR | A broad O-H stretch for the carboxylic acid groups around 2500-3300 cm⁻¹. A strong C=O stretch for the carboxylic acid groups around 1700 cm⁻¹. C-F stretching vibrations. |
Safety Information
As with any chemical, appropriate safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique combination of a rigid biphenyl core, a fluorine substituent, and two carboxylic acid functional groups makes it an attractive starting material for the development of new pharmaceuticals and advanced materials. The synthetic protocol outlined in this guide, based on the robust Suzuki-Miyaura cross-coupling, provides a reliable method for its preparation, opening avenues for further exploration of its potential in various scientific disciplines.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of substituted biphenyl carboxylic acids is of significant interest in medicinal chemistry and materials science due to their prevalence as core structures in various pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl linkages.[1][2][3] This application note provides a detailed protocol for the synthesis of a specific fluorinated biphenyl dicarboxylic acid, 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid, a potentially valuable building block for drug discovery and development. The protocol is based on the palladium-catalyzed Suzuki coupling of 2-fluoro-5-bromobenzoic acid and 4-boronobenzoic acid.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (2-fluoro-5-bromobenzoic acid), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the organoboron compound (4-boronobenzoic acid) is transferred to the palladium center.
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Proposed Synthetic Route
The synthesis of this compound is proposed via the Suzuki coupling of commercially available 2-fluoro-5-bromobenzoic acid and 4-boronobenzoic acid.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound.
Materials:
-
2-Fluoro-5-bromobenzoic acid
-
4-Boronobenzoic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Setup and Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-bromobenzoic acid (1.0 equiv), 4-boronobenzoic acid (1.2 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the degassed solvent system, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture to a pH of approximately 2-3 with 1 M HCl. This will protonate the carboxylate groups and precipitate the product.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Suzuki coupling synthesis of biphenyl carboxylic acids, which can be adapted for the synthesis of the target molecule.
| Entry | Aryl Halide (1.0 equiv) | Arylboronic Acid (1.2 equiv) | Catalyst (mol%) | Base (3.0 equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-fluoro-5-bromobenzoic acid | 4-boronobenzoic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 18 | Est. 75-85 |
| 2 | 2-fluoro-5-bromobenzoic acid | 4-boronobenzoic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 16 | Est. 80-90 |
| 3 | 2-fluoro-5-bromobenzoic acid | 4-boronobenzoic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | THF/H₂O (4:1) | 80 | 12 | Est. 85-95 |
Estimated yields are based on similar reactions reported in the literature and may vary.
Characterization Data (Hypothetical)
| Technique | Expected Results for this compound |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm, with characteristic coupling patterns. Two distinct singlets for the carboxylic acid protons (exchangeable with D₂O). |
| ¹³C NMR | Signals for quaternary carbons of the biphenyl linkage, carbons attached to fluorine (with C-F coupling), and carboxylic acid carbons (>165 ppm). |
| ¹⁹F NMR | A singlet or doublet corresponding to the fluorine atom on the biphenyl core. |
| Mass Spec (ESI-) | [M-H]⁻ and/or [M-2H]²⁻ peaks corresponding to the molecular weight of the product. |
| Melting Point | Expected to be a high-melting solid, characteristic of aromatic dicarboxylic acids. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for the synthesis of this compound. The protocol outlined in this application note offers a reliable starting point for researchers. Optimization of the catalyst, base, and solvent system may be necessary to achieve the highest possible yield and purity for this specific transformation. The successful synthesis of this compound will provide a valuable building block for the development of novel therapeutics and functional materials.
References
Application Notes and Protocols for the Synthesis of 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid is a fluorinated biphenyl derivative. Fluorinated biphenyls are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties. The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Biphenyl dicarboxylic acids are also important building blocks for polymers and metal-organic frameworks (MOFs). This document provides a detailed experimental protocol for a potential synthetic route to this compound via a Suzuki-Miyaura cross-coupling reaction, a widely utilized and efficient method for the formation of C-C bonds between aryl moieties.[1][2][3][4]
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a multi-step process, beginning with the Suzuki-Miyaura coupling of appropriate precursors, followed by oxidation to yield the final dicarboxylic acid. A plausible route is outlined below.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for MOF Synthesis using 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials synthesized from metal ions or clusters and organic ligands, holding significant promise in various fields including catalysis, gas storage and separation, and drug delivery.[1][2][3][4] The functionalization of the organic linker is a key strategy to tune the properties of MOFs for specific applications.[3][5]
The use of fluorinated ligands, such as 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid, can introduce unique properties to the resulting MOFs.[5] Fluorination can enhance the hydrophobicity of the framework, which can be advantageous for applications like the separation of specific gases or for creating a protective environment for sensitive cargo in drug delivery.[5] Furthermore, the presence of fluorine atoms can influence the electronic properties and the interaction of the MOF with guest molecules.[5]
This document provides a detailed, generalized protocol for the synthesis of MOFs using this compound as the organic linker. The methodologies presented are adapted from established procedures for MOF synthesis with analogous dicarboxylic acid ligands and serve as a robust starting point for the development and optimization of novel MOF structures.[4][6][7]
Data Presentation: Expected Material Properties
The following table summarizes the expected quantitative data for a hypothetical MOF synthesized with this compound and a suitable metal node (e.g., Zr-based or Ni-based). These values are illustrative and will vary depending on the specific synthesis conditions and the chosen metal.
| Property | Expected Value | Characterization Technique |
| BET Surface Area | 800 - 2500 m²/g | Nitrogen Adsorption Isotherm |
| Pore Volume | 0.5 - 1.5 cm³/g | Nitrogen Adsorption Isotherm |
| Pore Size | 10 - 30 Å | Nitrogen Adsorption Isotherm |
| Thermal Stability | 350 - 500 °C | Thermogravimetric Analysis (TGA) |
| Crystal Structure | To be determined | Powder X-ray Diffraction (PXRD) |
Experimental Protocols
General Synthesis of a Zr-based MOF using this compound (Solvothermal Method)
This protocol is adapted from the synthesis of UiO-66 and related structures.[8]
Materials:
-
This compound (Ligand)
-
Zirconium(IV) chloride (ZrCl₄) or Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O) (Metal Source)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Modulator (e.g., Acetic acid, Benzoic acid, or Hydrochloric acid)
Procedure:
-
In a 20 mL scintillation vial, dissolve this compound (e.g., 0.1 mmol, 26.0 mg) and the modulator (e.g., 10-50 equivalents) in DMF (10 mL).
-
In a separate vial, dissolve the zirconium salt (e.g., 0.1 mmol, 23.3 mg of ZrCl₄) in DMF (10 mL).
-
Combine the two solutions in a 50 mL Teflon-lined autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-150 °C) for a designated period (e.g., 24-72 hours).
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Collect the resulting crystalline product by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 10 mL) and then with a volatile solvent like ethanol or acetone (3 x 10 mL) to remove unreacted starting materials and solvent molecules from the pores.
-
Activate the MOF by heating under vacuum (e.g., at 120-150 °C) for 12-24 hours to ensure the removal of all guest solvent molecules.
General Synthesis of a Ni-based MOF using this compound (Hydrothermal Method)
This protocol is adapted from the synthesis of Ni-based MOFs with biphenyl dicarboxylic acids.[7][9]
Materials:
-
This compound (Ligand)
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) (Metal Source)
-
N,N-Dimethylformamide (DMF) or a mixture of DMF and Ethanol (Solvent)
-
Deionized Water
Procedure:
-
Dissolve this compound (e.g., 0.15 mmol, 39.0 mg) in 15 mL of DMF in a 30 mL glass vial.
-
In a separate vial, dissolve Nickel(II) nitrate hexahydrate (e.g., 0.1 mmol, 29.1 mg) in 5 mL of deionized water.
-
Add the nickel salt solution to the ligand solution and stir for 10 minutes.
-
Seal the vial and place it in a programmable oven.
-
Heat the mixture to a specific temperature (e.g., 100-180 °C) for 24-48 hours.[9]
-
After cooling to room temperature, the crystalline product is collected by filtration.
-
Wash the product sequentially with DMF and ethanol.
-
Dry the final product in a vacuum oven at a suitable temperature (e.g., 80-100 °C) overnight.
Visualizations
Caption: General workflow for the synthesis of a MOF using this compound.
References
- 1. espublisher.com [espublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in process engineering and upcoming applications of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid in the Development of Novel Polymers
Disclaimer: Due to the limited availability of published research on the direct use of "6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid" in polymer synthesis, this document provides data and protocols for a close structural analogue: 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid . This information is intended to serve as a representative guide for researchers and scientists in the field of polymer chemistry and drug development.
Introduction
Fluorinated aromatic dicarboxylic acids are a critical class of monomers for the synthesis of high-performance polymers. The incorporation of fluorine atoms into the polymer backbone can significantly enhance thermal stability, chemical resistance, solubility, and optical properties, while often lowering the dielectric constant and water absorption. "this compound" (CAS 1261941-47-2) is a fluorinated biphenyl dicarboxylic acid with potential applications as a monomer in the creation of novel polyamides and polyimides.[1] Its asymmetrical structure may lead to polymers with improved solubility and unique morphological characteristics. This document outlines the potential applications and provides detailed experimental protocols based on its structural analogue, 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid.
Key Properties and Applications
The introduction of a fluorine atom and the specific arrangement of the carboxylic acid groups in "this compound" are expected to impart desirable properties to the resulting polymers, including:
-
Enhanced Thermal Stability: The strong carbon-fluorine bond contributes to higher decomposition temperatures.
-
Improved Solubility: The asymmetry and the presence of the fluorine atom can disrupt polymer chain packing, leading to better solubility in organic solvents.
-
Modified Electronic Properties: The electron-withdrawing nature of fluorine can influence the electronic properties of the polymer, which is relevant for applications in electronics.
-
Low Dielectric Constant: Fluorinated polymers often exhibit lower dielectric constants, making them suitable for microelectronics applications.
These properties make polymers derived from such monomers attractive for a range of applications, including:
-
High-temperature resistant films and coatings
-
Advanced composites for aerospace and automotive industries
-
Membranes for gas separation and filtration
-
Low-dielectric materials for microelectronics
-
Materials for biomedical devices and drug delivery systems
Data Presentation
The following tables summarize the typical properties of aromatic polyamides and polyimides derived from the structural analogue, 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid. This data is compiled from various research sources and serves as a general reference.
Table 1: Thermal Properties of Polyamides Derived from 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarboxylic Acid and Various Aromatic Diamines
| Diamine | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (T10, °C, in N2) |
| 4,4'-Oxydianiline (ODA) | 280 - 320 | 500 - 550 |
| p-Phenylenediamine (PPD) | 300 - 350 | 520 - 570 |
| m-Phenylenediamine (MPD) | 270 - 310 | 490 - 540 |
Table 2: Mechanical Properties of Polyamide Films Derived from 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarboxylic Acid
| Diamine | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| 4,4'-Oxydianiline (ODA) | 90 - 120 | 2.5 - 3.5 | 5 - 10 |
| p-Phenylenediamine (PPD) | 110 - 150 | 3.0 - 4.0 | 3 - 7 |
| m-Phenylenediamine (MPD) | 80 - 110 | 2.0 - 3.0 | 8 - 15 |
Table 3: Solubility of Polyamides Derived from 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarboxylic Acid
| Diamine | NMP | DMAc | DMF | DMSO |
| 4,4'-Oxydianiline (ODA) | ++ | ++ | + | + |
| p-Phenylenediamine (PPD) | + | + | - | - |
| m-Phenylenediamine (MPD) | ++ | ++ | ++ | ++ |
Key: ++ (Soluble at room temperature), + (Soluble on heating), - (Insoluble)
Experimental Protocols
The following are generalized protocols for the synthesis of polyamides and polyimides using a fluorinated biphenyl dicarboxylic acid. These should be adapted based on specific research goals and available laboratory equipment.
Protocol 1: Synthesis of Aromatic Polyamide via Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a polyamide from 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid and an aromatic diamine (e.g., 4,4'-oxydianiline).
Materials:
-
3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
Thionyl chloride (SOCl2)
-
N,N-Dimethylacetamide (DMAc)
-
Pyridine
-
Methanol
Procedure:
-
Acid Chloride Synthesis:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid in an excess of thionyl chloride.
-
Add a few drops of N,N-dimethylformamide (DMF) as a catalyst.
-
Heat the mixture to reflux and maintain for 4-6 hours until the solid dissolves and the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
Recrystallize the resulting diacid chloride from a suitable solvent (e.g., hexane or a mixture of hexane and toluene) to obtain the purified monomer.
-
-
Polymerization:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve the aromatic diamine in anhydrous DMAc.
-
Cool the solution to 0-5 °C in an ice bath.
-
Dissolve the synthesized 3,3'-difluoro-[1,1'-biphenyl]-4,4'-dicarbonyl chloride in anhydrous DMAc and add it dropwise to the diamine solution with vigorous stirring.
-
After the addition is complete, continue stirring at 0-5 °C for 2-3 hours and then at room temperature for an additional 12-24 hours.
-
The viscosity of the solution will increase as the polymerization proceeds.
-
-
Polymer Isolation and Purification:
-
Pour the viscous polymer solution into a large volume of methanol with stirring to precipitate the polyamide.
-
Collect the fibrous polymer by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove any residual solvent and salts.
-
Dry the polymer in a vacuum oven at 80-100 °C for 24 hours.
-
Protocol 2: Synthesis of Aromatic Polyimide via Two-Step Polycondensation
This protocol outlines the synthesis of a polyimide from 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid and an aromatic diamine, followed by chemical imidization.
Materials:
-
3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
N,N-Dimethylacetamide (DMAc)
-
Acetic anhydride
-
Pyridine
-
Methanol
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged, three-necked flask equipped with a mechanical stirrer, dissolve the aromatic diamine in anhydrous DMAc.
-
Gradually add an equimolar amount of 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid to the solution with stirring.
-
Continue stirring at room temperature for 24-48 hours to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 2:1 molar ratio with respect to the repeating unit of the polymer) as the dehydrating agent and catalyst, respectively.
-
Stir the mixture at room temperature for 12-24 hours. The polyimide will precipitate from the solution.
-
-
Polymer Isolation and Purification:
-
Pour the reaction mixture into a large volume of methanol to complete the precipitation of the polyimide.
-
Collect the polymer by filtration.
-
Wash the polymer extensively with methanol and then with hot water.
-
Dry the polyimide in a vacuum oven at 150-200 °C for 24 hours.
-
Mandatory Visualization
Caption: General workflow for the synthesis of high-performance polyamides and polyimides.
Caption: Logical relationship between monomer structure, polymer properties, and applications.
References
Application Notes and Protocols: Medicinal Chemistry Applications of 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of derivatives of "6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid". This scaffold serves as a valuable building block in the design and synthesis of novel therapeutic agents, particularly in the field of oncology.[1] This document details the anticancer applications of a key derivative, summarizes available quantitative data, provides detailed experimental protocols for synthesis and biological evaluation, and visualizes relevant biological pathways and workflows.
Anticancer Applications
Derivatives of the this compound scaffold have emerged as promising candidates for cancer therapy. A notable example is the complex quinoline carboxylic acid derivative, NSC 368390 (DuP-785) , which incorporates a modified 6-fluoro-[1,1'-biphenyl] moiety. This compound has demonstrated significant antitumor activity in preclinical studies.[2]
The primary mechanism of action for NSC 368390 is the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH) . DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. By inhibiting DHODH, NSC 368390 depletes the cellular pool of pyrimidines, thereby halting cell proliferation and inducing cell death in rapidly dividing cancer cells.
Downstream effects of DHODH inhibition include the induction of apoptosis and potentially the activation of the STING (Stimulator of Interferon Genes) pathway and pyroptosis, a form of programmed cell death. This suggests that beyond direct cytotoxicity, these compounds may also modulate the tumor microenvironment and elicit an anti-tumor immune response.
Quantitative Data Summary
The following table summarizes the in vivo antitumor activity of NSC 368390 against various human tumor xenografts in nude mice.
| Tumor Model | Treatment Schedule | % Inhibition of Tumor Growth | Reference |
| MX-1 Breast Carcinoma | 20-40 mg/kg/day, i.p. for 9 days | >90% | [2] |
| LX-1 Lung Carcinoma | 20-40 mg/kg/day, i.p. for 9 days | >90% | [2] |
| STX-1 Stomach Carcinoma | 20-40 mg/kg/day, i.p. for 9 days | >90% | [2] |
| CX-1 Colon Carcinoma | 20-40 mg/kg/day, i.p. for 9 days | >90% | [2] |
| DLD-2 Colon Carcinoma | 25 mg/kg/day, i.p. for 9 days | 98% | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative derivative and for key biological assays to evaluate the anticancer potential of compounds based on the this compound scaffold.
This protocol describes the synthesis of a simple diamide derivative from this compound.
Step 1: Synthesis of this compound (Parent Compound)
The parent dicarboxylic acid can be synthesized via a two-step process involving a condensation reaction followed by oxidation.[1]
-
Reaction: 2-Fluorobenzoic acid is condensed with benzaldehyde in the presence of an acid catalyst to yield 2-(phenylmethyl)benzoic acid.
-
Oxidation: The resulting 2-(phenylmethyl)benzoic acid is then oxidized to afford this compound.[1]
Step 2: Synthesis of N,N'-Diethyl-6-fluoro-[1,1'-biphenyl]-3,4'-dicarboxamide
This procedure is adapted from standard methods for amide synthesis from carboxylic acids.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA)
-
Diethylamine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation:
-
To a solution of this compound (1 equivalent) in anhydrous DCM, add thionyl chloride (2.2 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude diacid chloride.
-
-
Amide Formation:
-
Dissolve the crude diacid chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve diethylamine (4 equivalents) and triethylamine (4 equivalents) in anhydrous DCM.
-
Add the diethylamine/triethylamine solution dropwise to the diacid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N,N'-Diethyl-6-fluoro-[1,1'-biphenyl]-3,4'-dicarboxamide.
-
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT-116 colon cancer, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
6-well cell culture plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC₅₀ concentration for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating and attached cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate controls to set up compensation and quadrants for data analysis.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Mandatory Visualizations
References
Application Notes and Protocols for the Characterization of 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid is a fluorinated aromatic dicarboxylic acid. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, including altered metabolic stability, binding affinity, and electronic characteristics. Accurate characterization is crucial for confirming the identity, purity, and physicochemical properties of this and related molecules. This document provides detailed protocols for the comprehensive characterization of this class of compounds using various analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties is presented below. Note that the data for the target compound is predicted, while the data for the analog, [1,1'-biphenyl]-3,4'-dicarboxylic acid, is based on available information.
| Property | This compound (Predicted) | [1,1'-biphenyl]-3,4'-dicarboxylic acid[1] |
| Molecular Formula | C₁₄H₉FO₄ | C₁₄H₁₀O₄ |
| Molecular Weight | 260.22 g/mol | 242.23 g/mol |
| Appearance | White to Off-White Solid | White to Off-White Solid |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water. | Soluble in polar organic solvents, sparingly soluble in water. |
Spectroscopic Characterization
Spectroscopic techniques are essential for elucidating the molecular structure and confirming the identity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei within the molecule.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Biphenyl Dicarboxylic Acid Analogs in DMSO-d₆
| Nucleus | Chemical Shift (ppm) - [1,1'-biphenyl]-4-carboxylic acid[2] | Expected Chemical Shift Range for this compound |
| ¹H NMR | 11.66 (br s, 1H, -COOH), 8.23 (d, J=6.3 Hz, 2H), 7.76 (d, J=6.0 Hz, 2H), 7.68 (d, J=5.4 Hz, 2H), 7.52 (t, J=5.4 Hz, 2H), 7.45 (t, J=5.4 Hz, 1H) | 12.0-13.5 (br s, 2H, -COOH), 7.5-8.5 (m, aromatic H) |
| ¹³C NMR | 171.16, 146.56, 139.90, 130.78, 128.99, 128.33, 127.89, 127.36, 127.22 | 165-175 (C=O), 115-165 (aromatic C, with C-F couplings) |
| ¹⁹F NMR | Not Applicable | -100 to -140 (s) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a spectral width of 0-16 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of 0-200 ppm.
-
Employ proton decoupling.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire the spectrum with a spectral width of +50 to -250 ppm.
-
Use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency.
-
-
Data Analysis: Integrate the proton signals and assign the chemical shifts by comparison with predicted values and data from analogous compounds. Analyze the carbon and fluorine spectra to confirm the presence of all expected nuclei and C-F couplings.
Workflow for NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 3: Characteristic FTIR Absorption Bands for Biphenyl Dicarboxylic Acids
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| C-H stretch (Aromatic) | 3000-3100 | Medium |
| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong |
| C=C stretch (Aromatic) | 1450-1600 | Medium to Strong |
| C-O stretch (Carboxylic Acid) | 1210-1320 | Strong |
| C-F stretch | 1000-1400 | Strong |
| O-H bend (Carboxylic Acid) | 920-950 | Medium, Broad |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (approx. 1 mg) with dry KBr powder (approx. 100 mg) and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum from 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Workflow for FTIR Analysis
Caption: Workflow for FTIR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can aid in structural elucidation.
Table 4: Expected Mass Spectrometry Data
| Ion | m/z (calculated for C₁₄H₉FO₄) | m/z (for [C₁₄H₁₀O₄]⁺)[3] | Fragmentation Pattern |
| [M]⁺ | 260.05 | 242 | Molecular Ion |
| [M-OH]⁺ | 243.04 | 225 | Loss of a hydroxyl radical |
| [M-COOH]⁺ | 215.05 | 197 | Loss of a carboxyl group |
| [M-2COOH]⁺ | 170.06 | 152 | Loss of both carboxyl groups |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).
-
For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.
-
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for Mass Spectrometry analysis.
Crystallographic Characterization
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.
Table 5: Representative Crystal Structure Data for a Biphenyl Dicarboxylic Acid Analog (2,2′-diamino-[1,1′-biphenyl]-4,4′-dicarboxylic acid dihydrate)[4]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.0254(5) |
| b (Å) | 11.2726(6) |
| c (Å) | 13.4494(7) |
| α (°) | 111.535(2) |
| β (°) | 92.068(2) |
| γ (°) | 102.644(2) |
| Volume (ų) | 1368.16(13) |
| Z | 4 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
Data Collection:
-
Mount a suitable crystal on the goniometer head.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect a complete set of diffraction data.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
-
Data Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.
Workflow for X-ray Crystallography
References
Application Note: High-Performance Liquid Chromatography for the Analysis of 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
This application note describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid. This compound is of interest in pharmaceutical research and development, and a reliable analytical method is crucial for its characterization, purity assessment, and quality control. The method outlined below provides a robust and reproducible approach for researchers, scientists, and drug development professionals.
The inherent polarity of the dicarboxylic acid functional groups and the presence of the fluorine atom can present challenges in achieving optimal chromatographic separation. This method utilizes a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic modifier to ensure good peak shape and resolution.
Experimental Protocols
This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.
1. Instrumentation and Equipment
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (H₃PO₄) or Formic acid (HCOOH) (analytical grade)
-
This compound reference standard
3. Standard Solution Preparation
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in a 1:1 mixture of acetonitrile and water in a 100 mL volumetric flask to prepare a stock solution of 100 µg/mL.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 50 µg/mL by serial dilution with the mobile phase.
4. Sample Preparation
-
Prepare samples by dissolving the material containing this compound in a 1:1 mixture of acetonitrile and water to achieve a concentration within the calibration range.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions
The following table summarizes the optimized HPLC method parameters.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH adjusted to ~2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25-26 min: 70-30% B, 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 30 minutes |
Note: For mass spectrometry (MS) compatible applications, 0.1% formic acid can be used in place of phosphoric acid.[1]
Data Presentation
The following table presents the expected performance characteristics of the HPLC method. These values are typical for the analysis of biphenyl dicarboxylic acids and should be verified during method validation.
| Parameter | Expected Value |
| Retention Time (tR) | ~15 - 18 min |
| Tailing Factor (Tf) | 0.9 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
Method Validation
For use in a regulated environment, the method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2] Validation parameters should include:
-
Specificity: Ensure no interference from placebo or related substances.
-
Linearity: Demonstrate a linear relationship between concentration and detector response.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day).
-
Range: The concentration range over which the method is precise, accurate, and linear.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure.
Caption: Workflow for HPLC analysis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude "6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid."
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Suzuki-Miyaura coupling?
A1: Crude products from Suzuki-Miyaura coupling reactions often contain several types of impurities.[1][2] Common byproducts include:
-
Homocoupling products: Resulting from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[2]
-
Dehalogenated starting materials: Where the halide on the starting material is replaced by a hydrogen atom.
-
Protodeboronation products: The boronic acid group is replaced by a hydrogen atom before the cross-coupling reaction occurs.
-
Residual palladium catalyst: Which can contaminate the final product.[1]
-
Unreacted starting materials: Such as the boronic acid and the aryl halide.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification method depends on the impurity profile and the desired final purity. The most common and effective techniques include:
-
Recrystallization: An effective method for obtaining highly pure material, especially for the final purification step. Finding a suitable solvent system is key.
-
Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities.[3]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique suitable for separating complex mixtures and achieving very high purity.[4][5]
Q3: How does the fluorine atom and the dicarboxylic acid groups affect the purification strategy?
A3: The fluorine atom increases the compound's polarity and can introduce unique intermolecular interactions.[6] The two carboxylic acid groups make the molecule acidic and highly polar, significantly influencing its solubility. These characteristics necessitate careful selection of solvent systems for both recrystallization and chromatography. For reversed-phase HPLC, the acidic nature of the compound means the mobile phase pH should be controlled to ensure consistent ionization and good peak shape.[7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Potential Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing. | The solution is too supersaturated, or the cooling rate is too fast. Impurities may also be present that inhibit crystallization.[6] | - Use a more dilute solution.- Allow the solution to cool more slowly.- Try a different solvent or a solvent/anti-solvent system.- Perform a pre-purification step (e.g., column chromatography) to remove impurities. |
| Low recovery of the purified compound. | The compound is too soluble in the recrystallization solvent, even at low temperatures. | - Choose a solvent in which the compound has lower solubility.- Use a smaller volume of the solvent.- Add an anti-solvent to induce precipitation. |
| Purity does not improve significantly after recrystallization. | Impurities have a similar solubility profile to the target compound. | - Try recrystallizing from a different solvent system.- Consider an alternative purification method like column chromatography or preparative HPLC.[8] |
Column Chromatography Issues
| Problem | Potential Cause | Suggested Solution |
| Poor separation of the target compound from impurities. | The chosen eluent system has insufficient resolving power. | - Optimize the solvent system by trying different solvent ratios or more polar/less polar solvents.[3]- Use a different stationary phase (e.g., alumina instead of silica gel).- Consider using a gradient elution instead of an isocratic one. |
| The compound does not elute from the column. | The eluent is not polar enough to move the highly polar dicarboxylic acid. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.- Add a small amount of acetic acid or formic acid to the eluent to protonate the carboxylic acid groups and reduce their interaction with the silica gel. |
| Streaking or tailing of the compound band on the column. | The compound is interacting too strongly with the stationary phase. This is common for carboxylic acids on silica gel. | - Add a small amount of a polar modifier like acetic acid to the eluent.- Ensure the crude material is properly dissolved and loaded onto the column. Dry loading onto silica gel can sometimes improve resolution.[7] |
Preparative HPLC Issues
| Problem | Potential Cause | Suggested Solution |
| Poor peak shape (tailing). | Secondary interactions between the carboxylic acid groups and the stationary phase. The mobile phase pH may be close to the pKa of the compound.[6] | - Adjust the mobile phase pH to be at least 2 units away from the compound's pKa. For a dicarboxylic acid, a lower pH (e.g., using 0.1% trifluoroacetic acid or formic acid) is generally recommended to ensure it is fully protonated.[7]- Use a highly end-capped column to minimize silanol interactions.[7] |
| Co-elution with impurities. | Insufficient resolution of the HPLC method. | - Optimize the gradient slope (make it shallower).- Try a different column chemistry (e.g., a phenyl-hexyl or a fluorinated phase column which can offer different selectivity for aromatic and fluorinated compounds).[7][9] |
| Low recovery after purification. | Irreversible binding to the column or precipitation during the run. | - Ensure the compound is fully dissolved in the injection solvent.- Use a stronger organic solvent in the mobile phase (e.g., acetonitrile or methanol).- Increase the column temperature slightly to improve solubility.[10] |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Screen for a suitable solvent or solvent system. A good solvent will dissolve the crude product at an elevated temperature but have low solubility at room temperature or below. Potential solvents include ethanol, methanol, acetic acid, or mixtures with water.
-
Dissolution: In a flask, add the minimum amount of the hot solvent to the crude this compound to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
-
Stationary Phase and Column Selection: Use silica gel as the stationary phase. Choose a column size appropriate for the amount of crude material to be purified.
-
Solvent System Selection: Determine a suitable mobile phase using thin-layer chromatography (TLC). A good solvent system will provide a retention factor (Rf) of around 0.2-0.4 for the target compound. A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a common starting point. The addition of a small amount of acetic or formic acid may be necessary.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the column. Alternatively, pre-adsorb the crude product onto a small amount of silica gel (dry loading) and add the powder to the top of the column.[7]
-
Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient elution is used.
-
Fraction Collection: Collect fractions as the eluent comes off the column.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Preparative HPLC Protocol
-
Column and Mobile Phase:
-
Column: A reversed-phase C18 column is a common choice.
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or TFA.
-
-
Sample Preparation: Dissolve the crude this compound in a suitable solvent, ideally the initial mobile phase composition. If solubility is an issue, a small amount of a stronger organic solvent like DMSO can be used, but the injection volume should be kept small.[10]
-
Gradient Elution: Develop a gradient method that provides good separation of the target compound from its impurities. A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased over time.
-
Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the peak of the target compound.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Solvent Removal: Combine the pure fractions and remove the solvents, often by lyophilization (freeze-drying) if the mobile phase is compatible.
Data Presentation
Table 1: Representative Solvent Systems for Purification
| Purification Method | Stationary Phase | Example Solvent System (Starting Point) | Purity Expectation |
| Recrystallization | N/A | Ethanol/Water or Acetic Acid/Water | >98% |
| Column Chromatography | Silica Gel | Dichloromethane/Methanol/Acetic Acid (e.g., 95:5:0.1) | 95-98% |
| Preparative HPLC | C18 | Water (0.1% TFA) / Acetonitrile (0.1% TFA) gradient | >99% |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for low purity issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Separation of [1,1’-Biphenyl]-4,4’-dicarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of (1,1’-Biphenyl)-3,4-dicarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromtech.net.au [chromtech.net.au]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
A1: this compound is a white solid with a molecular weight of 260.22 g/mol and a melting point of approximately 240-243°C.[1] It is characterized by its limited solubility in water but is soluble in common organic solvents such as ethanol and dichloromethane.[1] Its poor aqueous solubility is a common challenge during experimental work.
Q2: Why is this compound poorly soluble in water?
A2: The molecule possesses a rigid biphenyl core, which is hydrophobic. While the two carboxylic acid groups can engage in hydrogen bonding with water, the large nonpolar surface area of the aromatic rings dominates, leading to low aqueous solubility. The fluorine atom can further influence solubility, often reducing it in polar solvents compared to non-fluorinated analogs due to its electron-withdrawing nature.[2]
Q3: What are the primary strategies to improve the solubility of this compound?
A3: The main approaches to enhance the solubility of this compound include:
-
pH Adjustment: Increasing the pH of the aqueous solution to deprotonate the carboxylic acid groups, forming a more soluble salt.
-
Co-solvent Systems: Using a mixture of solvents to increase the overall solvating power for the compound.
-
Temperature Modification: Increasing the temperature of the solvent can, in many cases, increase the solubility of the compound.
Q4: Are there any known safety concerns with this compound?
A4: While specific hazard assessment may be limited, it is recommended to handle this compound with standard laboratory safety protocols.[1] This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Based on structurally similar compounds, it may be an irritant.[1]
Troubleshooting Guides
This section provides structured guidance for overcoming common solubility problems encountered during experiments.
Issue 1: The compound does not dissolve in my aqueous buffer.
This is a common issue due to the compound's low intrinsic aqueous solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aqueous insolubility.
Detailed Steps:
-
pH Adjustment: The aqueous solubility of carboxylic acids dramatically increases as the pH rises above their pKa values, leading to the formation of the more polar and soluble carboxylate salt.
-
Protocol: See "Experimental Protocol 1: pH-Mediated Solubilization".
-
-
Co-solvent System: If pH adjustment alone is insufficient or undesirable for your experiment, a co-solvent system can be employed.
-
Protocol: See "Experimental Protocol 2: Solubilization using a Co-solvent System".
-
-
Temperature Increase: Gently heating the solution can increase the kinetic energy and help overcome the lattice energy of the solid, leading to increased solubility.
-
Caution: Ensure that the increased temperature will not degrade the compound or other components in your experiment.
-
Issue 2: The compound precipitates out of solution when I change conditions (e.g., adding another reagent, changing temperature).
This often occurs when the equilibrium of the solution is disturbed, causing the compound to fall below its solubility limit under the new conditions.
Logical Relationship Diagram:
Caption: Factors leading to compound precipitation.
Troubleshooting Steps:
-
Analyze the Change: Identify what change in the experimental conditions could have triggered the precipitation.
-
pH Shift: Did adding a new reagent alter the pH of the solution, potentially protonating the carboxylate and reducing solubility?
-
Temperature Fluctuation: Did the temperature decrease, thereby lowering the solubility?
-
Solvent Polarity Change: Did the addition of another solvent change the overall polarity of the system, making it less favorable for the compound?
-
-
Re-optimize Conditions:
-
If a pH shift is suspected, re-adjust the pH.
-
If temperature is the cause, try to maintain a constant, elevated temperature (if experimentally permissible).
-
If solvent composition is the issue, you may need to find a more robust co-solvent system that can accommodate all components.
-
Quantitative Data Summary
| Solvent System | Temperature (°C) | Expected Solubility (mg/mL) | Notes |
| Water (pH 4) | 25 | < 0.1 | Very low solubility in acidic aqueous media. |
| Water (pH 7.4) | 25 | 0.1 - 1.0 | Modest increase in solubility at neutral pH. |
| Water (pH 9) | 25 | > 10 | Significant increase in solubility in basic media. |
| Ethanol | 25 | Soluble | Generally soluble in polar organic solvents. |
| Dichloromethane | 25 | Soluble | Generally soluble in non-polar organic solvents. |
| 10% DMSO in Water (pH 7.4) | 25 | 1 - 5 | Co-solvent enhances aqueous solubility. |
| Water (pH 9) | 50 | > 20 | Increased temperature further enhances solubility. |
Experimental Protocols
Experimental Protocol 1: pH-Mediated Solubilization
Objective: To dissolve this compound in an aqueous buffer by adjusting the pH.
Materials:
-
This compound
-
Deionized water or desired aqueous buffer
-
1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh the desired amount of this compound and add it to the aqueous buffer.
-
Place the suspension on a stir plate and begin stirring.
-
Slowly add the 1 M NaOH or KOH solution dropwise to the suspension.
-
Monitor the pH of the solution continuously using a calibrated pH meter.
-
Continue adding the base until the solid completely dissolves. A clear solution indicates that the compound has been successfully solubilized.
-
Record the final pH and volume of base added.
Experimental Protocol 2: Solubilization using a Co-solvent System
Objective: To dissolve this compound using a mixture of an organic solvent and an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice
-
Organic co-solvent (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol)
-
Stir plate and stir bar
Procedure:
-
Attempt to dissolve the this compound in the desired aqueous buffer.
-
If solubility is poor, add the organic co-solvent in small increments (e.g., 5-10% of the total volume) while stirring.
-
Gentle heating or sonication can be used to aid dissolution.
-
Continue adding the co-solvent until the compound is fully dissolved.
-
Observe the solution for any signs of precipitation after it has cooled to the desired experimental temperature.
-
The optimal ratio of the co-solvent to the aqueous buffer will need to be determined empirically for your specific experimental needs. It is advisable to use the minimum amount of organic co-solvent necessary to achieve solubilization to minimize its potential effects on the experiment.
References
Technical Support Center: Optimizing Suzuki Coupling for 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the Suzuki-Miyaura cross-coupling reaction to synthesize "6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid".
Frequently Asked Questions (FAQs)
Q1: What are the starting materials for the synthesis of this compound via Suzuki coupling?
The logical starting materials for this synthesis are 5-bromo-2-fluorobenzoic acid and 4-carboxyphenylboronic acid. The Suzuki-Miyaura reaction will couple these two molecules to form the desired biphenyl structure.
Q2: What are the main challenges in the Suzuki coupling of 5-bromo-2-fluorobenzoic acid with 4-carboxyphenylboronic acid?
The primary challenges in this reaction are related to the electronic properties and functional groups of the substrates:
-
Electron-Deficient Aryl Bromide: The presence of the fluorine and carboxylic acid groups makes the 5-bromo-2-fluorobenzoic acid electron-deficient. While this can facilitate the initial oxidative addition step of the catalytic cycle, it can also make the substrate susceptible to side reactions.
-
Functional Group Interference: The carboxylic acid groups on both starting materials can be deprotonated under the basic conditions of the reaction. This can lead to solubility issues and potential coordination with the palladium catalyst, which may inhibit its activity.
-
Protodeboronation: The 4-carboxyphenylboronic acid, being somewhat electron-deficient, can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by prolonged reaction times and high temperatures.
Q3: Which palladium catalyst and ligand system is recommended for this reaction?
For coupling electron-deficient aryl bromides, and to overcome potential steric hindrance, bulky and electron-rich phosphine ligands are often preferred. Catalyst systems like those developed by Buchwald have shown great efficacy. A common choice would be a palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) precursor in combination with a ligand such as SPhos or XPhos. For simpler systems, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be effective.
Q4: What is the role of the base in this reaction, and which one should I choose?
The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium catalyst. For this reaction, inorganic bases are commonly used. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are good starting points. Cesium carbonate (Cs₂CO₃) can also be effective, particularly in challenging couplings. The choice of base can influence reaction rate and the prevalence of side reactions.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Optimization |
| Low or No Product Yield | 1. Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture. 2. Inefficient Ligand: The chosen ligand may not be suitable for this specific transformation. 3. Inappropriate Base: The base may not be strong enough or soluble enough to promote transmetalation. 4. Poor Solvent Choice: The solvent may not be appropriate for the solubility of the reagents or the reaction temperature. 5. Reaction Temperature Too Low: The reaction may be sluggish at lower temperatures. | 1. Use a fresh batch of catalyst and ensure it is handled under an inert atmosphere. 2. Screen a variety of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). 3. Try alternative bases such as K₃PO₄ or Cs₂CO₃. 4. Screen different solvent systems, such as 1,4-dioxane/water, toluene/water, or DMF. 5. Gradually increase the reaction temperature, for example, from 80 °C to 110 °C. |
| Significant Protodeboronation | 1. Unstable Boronic Acid: Electron-deficient boronic acids can be susceptible to hydrolysis. 2. Prolonged Reaction Time or High Temperature: These conditions can favor the protodeboronation side reaction. | 1. Use a slight excess of the boronic acid (1.2-1.5 equivalents). 2. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). 3. Monitor the reaction closely and stop it once the starting material is consumed to avoid unnecessarily long reaction times. 4. Attempt the reaction at a lower temperature if possible. |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. 2. Use of a Pd(II) Precatalyst: The in-situ reduction of Pd(II) to Pd(0) can sometimes lead to homocoupling. | 1. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (argon or nitrogen). 2. Consider using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. |
| Dehalogenation of Aryl Bromide | 1. Hydride Source: Impurities in solvents or certain bases can act as hydride sources. | 1. Use high-purity, anhydrous solvents. 2. Screen different bases; weaker bases like potassium fluoride (KF) may sometimes reduce dehalogenation. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
5-bromo-2-fluorobenzoic acid (1.0 equiv)
-
4-carboxyphenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
-
Procedure:
-
To a dry Schlenk flask, add 5-bromo-2-fluorobenzoic acid, 4-carboxyphenylboronic acid, the palladium catalyst, the ligand, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify with aqueous HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Data Presentation
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Condition |
| Aryl Halide | 5-bromo-2-fluorobenzoic acid |
| Boronic Acid | 4-carboxyphenylboronic acid (1.2 equiv) |
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane / Water (4:1) |
| Temperature | 100 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Table 2: Troubleshooting Guide for Base and Solvent Selection
| Base | Solvent System | Expected Outcome |
| K₂CO₃ | 1,4-Dioxane / H₂O | Good starting point, generally effective. |
| K₃PO₄ | Toluene / H₂O | Can be more effective for challenging couplings. |
| Cs₂CO₃ | 1,4-Dioxane / H₂O | Often used when other bases fail, but more expensive. |
| KF | Toluene / H₂O | Milder base, may reduce side reactions like dehalogenation. |
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield reactions.
"6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid" stability and degradation pathways
Technical Support Center: 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
Disclaimer: Specific stability and degradation studies for this compound are not extensively available in public literature. The information provided herein is based on the chemical properties of its structural motifs (fluorinated aromatics, biphenyls, dicarboxylic acids) and established principles of pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A: To ensure maximum stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[1][2][3] For long-term storage, keeping it at low temperatures (e.g., 2-8°C or -20°C) is advisable. Avoid contact with strong oxidizing agents and strong bases.[3] When handling, use appropriate personal protective equipment (PPE), including gloves and safety glasses, and operate in a well-ventilated area or fume hood to avoid inhalation of dust.[1][2]
Q2: What is the general chemical stability of this compound?
A: The compound is expected to be stable under normal storage conditions.[1] The carbon-fluorine (C-F) bond is exceptionally strong, making the fluorinated ring resistant to many chemical reactions.[4] The biphenyl core is also a robust structure. However, like many organic molecules, it can be susceptible to degradation under specific stress conditions such as high heat, intense light, strong oxidative environments, and extreme pH.[5][6]
Q3: What are the most probable degradation pathways for this molecule?
A: While specific pathways are unconfirmed, plausible degradation routes based on its structure include:
-
Photodegradation: Exposure to UV or even prolonged high-intensity visible light can be a significant degradation pathway for fluorinated aromatic compounds.[7][8] This could potentially lead to defluorination or the formation of other photoproducts.[7]
-
Oxidative Degradation: Strong oxidizing conditions (e.g., exposure to peroxides or atmospheric oxygen over time) could lead to hydroxylation of the aromatic rings, followed by potential ring-opening, similar to microbial degradation pathways of biphenyl.[9][10]
-
Decarboxylation: At very high temperatures, dicarboxylic acids can undergo decarboxylation, leading to the loss of one or both carboxylic acid groups as carbon dioxide.
Q4: Is the compound susceptible to hydrolysis?
A: The core structure of this compound is not susceptible to hydrolysis. However, if the carboxylic acid groups are converted into derivatives such as esters or amides, these derivatives would be susceptible. Esters can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.[11] Amides are significantly more stable but can also be hydrolyzed under harsher conditions.[12]
Troubleshooting Guide
Issue 1: I am observing new, unknown peaks in my HPLC chromatogram after storing the compound in solution.
-
Potential Cause: The compound may be degrading in the solvent.
-
Troubleshooting Steps:
-
Check for Photodegradation: Is your solution stored in a clear vial exposed to light?
-
Solution: Prepare a fresh solution and store it in an amber vial or wrap the vial in aluminum foil. Compare the stability to the solution stored in the clear vial.
-
-
Assess Oxidative Degradation: Is your solvent sparged with an inert gas, or is it exposed to air? Some solvents, like THF, can form peroxides over time.
-
Solution: Use freshly distilled/purchased HPLC-grade solvents. Consider preparing the solution and flushing the vial headspace with nitrogen or argon before sealing.
-
-
Evaluate Solvent Reactivity: Could the compound be reacting with the solvent? (e.g., transesterification with alcohol-based solvents if the sample is heated).
-
Solution: Test the stability of the compound in a different, aprotic solvent (e.g., acetonitrile) under the same conditions.
-
-
Issue 2: The compound has poor or inconsistent solubility in aqueous buffers.
-
Potential Cause: As a dicarboxylic acid, the compound's charge state and solubility are highly dependent on pH.
-
Troubleshooting Steps:
-
Check the pH: The compound will be least soluble at a pH near its isoelectric point. It will be significantly more soluble at higher pH values (e.g., pH > 7) where both carboxylic acid groups are deprotonated to form a more polar carboxylate salt.
-
Consider Cosolvents: If you must work at a lower pH, consider adding a water-miscible organic cosolvent like DMSO, DMF, or acetonitrile to improve solubility.
-
Issue 3: I am getting low yield or multiple products during a reaction involving one of the carboxylic acid groups.
-
Potential Cause: The two carboxylic acid groups may have different reactivities due to the electronic and steric influence of the fluorine atom and the biphenyl structure.
-
Troubleshooting Steps:
-
Protecting Groups: To achieve selective reaction at one carboxylic acid site, consider using an orthogonal protecting group strategy.
-
Stoichiometry Control: Carefully control the stoichiometry of your reagents. Adding one equivalent of an activating agent may favor mono-functionalization, though a statistical mixture is still likely.
-
Purification: Be prepared for a more complex purification process to separate mono- and di-substituted products from the starting material.
-
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study to illustrate how stability data for this compound would be structured.
Table 1: Representative Forced Degradation Results
| Stress Condition | Parameters | % Degradation (Hypothetical) | Major Degradation Products (Plausible) |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 24h | < 2% | None significant |
| Alkaline Hydrolysis | 0.1 M NaOH at 80°C for 24h | < 3% | None significant |
| Oxidative | 5% H₂O₂ at RT for 48h | ~15% | Hydroxylated biphenyl species |
| Thermal | Solid, 105°C for 72h | < 1% | None significant |
| Photolytic (Solution) | Acetonitrile, ICH guidelines | ~25% | Defluorinated species, other photoproducts |
| Photolytic (Solid) | Solid, ICH guidelines | < 5% | Surface discoloration noted |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions, as recommended by ICH guidelines.[6][13]
Objective: To identify potential degradation products and determine the intrinsic stability of the molecule.[13][14]
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
pH meter, calibrated oven, photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acidic Degradation:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 8 hours.
-
Cool the solution, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL for HPLC analysis.
-
-
Alkaline Degradation:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 8 hours.
-
Cool the solution, neutralize with 0.1 M HCl, and dilute to a final concentration of ~100 µg/mL for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of ~100 µg/mL for HPLC analysis.
-
-
Thermal Degradation:
-
Place a small amount of the solid compound in a vial.
-
Heat in an oven at 80°C for 48 hours.
-
After cooling, prepare a solution at ~100 µg/mL for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose both a solid sample and a solution (~100 µg/mL in acetonitrile/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples by HPLC.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation products. Peak purity analysis should be performed.
Visualizations
References
- 1. fishersci.es [fishersci.es]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Degradation breakthrough of stabilized compounds with C-F bonds [the-innovation.org]
- 5. ijrpp.com [ijrpp.com]
- 6. scispace.com [scispace.com]
- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acdlabs.com [acdlabs.com]
Technical Support Center: Synthesis of 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid. The guidance focuses on the widely used Suzuki-Miyaura cross-coupling reaction, a staple in the synthesis of biphenyl derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing substituted biphenyl compounds like this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid or ester. For this specific target molecule, a plausible route would involve the coupling of a fluorinated and carboxylated aryl halide with a carboxylated phenylboronic acid.
Q2: I am observing a very low yield in my Suzuki coupling reaction. What are the primary factors to investigate?
A2: Low yields in Suzuki couplings can stem from several factors. Key areas to check include the quality and stability of your reagents, particularly the boronic acid or ester which can be prone to degradation.[2] The reactivity of your aryl halide, the integrity of the palladium catalyst and phosphine ligands, and the purity of your solvents and base are also critical.[2] Ensuring an inert atmosphere to prevent catalyst deactivation by oxygen is crucial.[2]
Q3: My starting materials are not fully consumed, indicating a stalled reaction. What can I do?
A3: Incomplete conversion can be due to an inactive catalyst or suboptimal reaction conditions. Ensure your palladium catalyst and ligands are fresh and have been stored under an inert atmosphere.[2] Consider increasing the reaction temperature, as this can help overcome the activation energy barrier, especially for less reactive aryl chlorides.[3] You might also need to switch to a more active catalyst system, such as using bulky, electron-rich phosphine ligands like SPhos or XPhos.[3]
Q4: I am seeing significant side product formation. What are the likely side reactions and how can I minimize them?
A4: Two common side reactions in Suzuki couplings are protodeboronation and homocoupling. Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is often promoted by water and the choice of base.[2] Using milder bases like K₃PO₄ or Cs₂CO₃ and ensuring anhydrous conditions can mitigate this.[2] Homocoupling, the self-coupling of the boronic acid, can be reduced by ensuring the reaction is thoroughly degassed and by using a Pd(0) source or an efficient precatalyst system.[3]
Q5: How do I choose the optimal base and solvent for my reaction?
A5: The choice of base is critical for activating the boronic acid.[3] The effectiveness of a base depends on the specific substrates, catalyst, and solvent.[3] Commonly used bases include K₂CO₃, Na₂CO₃, and K₃PO₄.[3] The solvent system needs to solubilize the reagents and stabilize the catalytic species. Mixtures of polar aprotic solvents like 1,4-dioxane, THF, or DMF with water are frequently used.[2]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound via Suzuki coupling.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Degraded Reagents | Use fresh, high-purity boronic acid/ester and aryl halide. Verify the integrity of starting materials via NMR or other analytical methods. | Boronic acids, especially electron-deficient ones, can degrade over time through protodeboronation.[2] |
| Inactive Catalyst/Ligand | Use a fresh batch of palladium catalyst and phosphine ligand. Ensure they have been stored correctly under an inert atmosphere. | Palladium catalysts can degrade, and phosphine ligands are susceptible to oxidation, leading to loss of catalytic activity.[2] |
| Insufficiently Inert Atmosphere | Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. | Oxygen can deactivate the active Pd(0) catalyst, leading to lower yields.[2] |
| Suboptimal Base | Screen different bases such as K₃PO₄, Cs₂CO₃, or KF. Ensure the base is of high purity and anhydrous if required. | The base plays a crucial role in the transmetalation step, and its strength and solubility can significantly impact the reaction rate and yield.[3] |
| Incorrect Solvent System | Try different solvent mixtures (e.g., dioxane/water, THF/water, DMF/water) to ensure adequate solubility of all reactants. | Proper solubilization of reagents is essential for an efficient reaction.[2] |
Issue 2: Presence of Significant Impurities
| Potential Cause | Troubleshooting Step | Rationale |
| Protodeboronation Byproduct | Use a milder base (e.g., K₃PO₄, KF).[2] Minimize water content in the reaction. Consider using a more stable boronic ester (e.g., pinacol ester).[2] | This side reaction consumes the boronic acid, reducing the yield of the desired biphenyl product.[2] |
| Homocoupling Byproduct | Ensure thorough degassing of the reaction mixture. Use a Pd(0) catalyst source or an efficient precatalyst system to minimize Pd(II) species that can promote homocoupling.[3] | Homocoupling leads to the formation of undesired symmetrical biphenyls. |
| Incomplete Reaction | Increase reaction temperature or time. Switch to a more active catalyst/ligand system (e.g., Buchwald ligands). | Unreacted starting materials will contaminate the final product.[3] |
Experimental Protocols
Proposed Synthesis of this compound via Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for the specific substrates.
Materials:
-
Aryl Halide: e.g., 2-Bromo-4-fluorobenzoic acid
-
Boronic Acid: 4-Carboxyphenylboronic acid
-
Palladium Catalyst: e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand
-
Base: e.g., K₂CO₃ or K₃PO₄
-
Solvent: e.g., 1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture. Bubble the inert gas through the solution for another 10-15 minutes. Finally, add the palladium catalyst (e.g., 1-5 mol %).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield the final product.[4]
Visualizations
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: A logic diagram for troubleshooting low yields in Suzuki coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: MOF Synthesis with 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Metal-Organic Frameworks (MOFs) using the "6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid" linker.
Troubleshooting Guide
This guide addresses common issues encountered during MOF synthesis with the specified fluorinated biphenyl linker. The advice provided is based on general principles of MOF synthesis and experiences with structurally related linkers.
Problem 1: No precipitate or very low yield of the MOF.
Possible Causes:
-
Poor solubility of the linker or metal salt: The "this compound" linker is soluble in common organic solvents like ethanol and dichloromethane but only slightly soluble in water.[1] The metal salt may also have limited solubility in the chosen solvent system.
-
Inappropriate solvent system: The polarity and coordinating ability of the solvent are crucial for MOF crystallization.
-
Suboptimal reaction temperature or time: MOF synthesis is often sensitive to temperature and reaction duration.[2]
-
Incorrect molar ratio of reactants: The ratio of the metal precursor to the organic linker is a critical parameter in determining the final structure and yield.
Suggested Solutions:
-
Optimize the solvent system:
-
Adjust reaction conditions:
-
Systematically vary the reaction temperature. Solvothermal synthesis often requires elevated temperatures (e.g., 100-180 °C).[2]
-
Increase the reaction time to allow for slow nucleation and crystal growth.
-
-
Screen different metal-to-linker ratios: Start with a 1:1 or 2:1 metal-to-linker ratio and systematically vary it.
-
Consider using a modulator: The addition of a modulator, such as a monocarboxylic acid (e.g., acetic acid, formic acid, or even 2-fluorobenzoic acid), can influence the reaction kinetics and improve yield and crystallinity.[6][7]
Problem 2: The product is amorphous or has low crystallinity.
Possible Causes:
-
Rapid nucleation and precipitation: If the reaction proceeds too quickly, it can lead to the formation of an amorphous solid instead of a crystalline MOF.
-
Presence of impurities: Impurities can interfere with the crystal growth process.
-
Inadequate mixing of reactants: Poor mixing can lead to localized areas of high supersaturation, promoting rapid precipitation.
Suggested Solutions:
-
Control the reaction rate:
-
Lower the reaction temperature to slow down the nucleation process.
-
Use a modulator to control the coordination of the linker to the metal centers. Modulators compete with the linker for coordination sites, slowing down the formation of the framework and promoting the growth of larger, more ordered crystals.
-
-
Ensure high purity of reactants and solvents: Use high-purity starting materials and solvents to avoid the introduction of impurities.
-
Improve mixing: Ensure the reactants are well-dissolved and mixed before heating. Sonication can be used to aid dissolution.[4]
-
Post-synthetic treatment: In some cases, a poorly crystalline product can be improved by post-synthetic solvothermal treatment in a fresh solvent.
Problem 3: Formation of an unintended phase or a mixture of phases.
Possible Causes:
-
Polymorphism: MOFs can often form different crystalline phases (polymorphs) under slightly different reaction conditions.
-
Presence of competing coordinating species: Anions from the metal salt (e.g., nitrate, chloride) or the modulator can sometimes be incorporated into the final structure, leading to different phases.
-
Decomposition of the solvent: At high temperatures, some solvents like DMF can decompose, generating species that can react with the metal centers or linker.[7]
Suggested Solutions:
-
Precise control of reaction parameters: Carefully control the temperature, reaction time, and reactant concentrations to favor the formation of the desired phase.
-
Choice of metal precursor: The counter-ion of the metal salt can influence the final structure. Experiment with different metal salts (e.g., nitrates vs. acetates).
-
Solvent selection: The choice of solvent can direct the formation of a specific phase.[8]
-
Use of modulators: Modulators can help to direct the formation of a specific topology by controlling the coordination environment of the metal clusters.[6]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the synthesis of a MOF with "this compound"?
A1: A common starting point for solvothermal MOF synthesis is to dissolve the linker and a metal salt (e.g., zinc nitrate, copper nitrate, or zirconium chloride) in a polar aprotic solvent like DMF. A typical molar ratio would be 1:1 or 1:2 for the linker to the metal salt. The reaction is then heated in a sealed vessel to a temperature between 100 and 150 °C for 24 to 72 hours.[2]
Q2: How does the fluorine substituent on the linker affect the MOF synthesis and properties?
A2: The fluorine atom can influence the electronic properties of the linker, potentially affecting its coordination behavior. Fluorinated linkers are known to increase the hydrophobicity and thermal and chemical stability of the resulting MOFs.[7] The presence of fluorine can also modify the pore environment, which may be beneficial for applications like gas separation.
Q3: What characterization techniques are essential to confirm the successful synthesis of the desired MOF?
A3:
-
Powder X-ray Diffraction (PXRD): This is the most crucial technique to determine the crystallinity and phase purity of your product. A successful synthesis should yield a PXRD pattern with sharp peaks.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose. It can also provide information about the removal of solvent molecules from the pores.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the coordination of the carboxylate groups of the linker to the metal centers. You should see a shift in the C=O stretching frequency of the carboxylic acid upon coordination.
-
Gas Sorption Analysis (e.g., N₂ at 77 K): This technique is used to determine the porosity of the MOF, including its BET surface area and pore volume.
Q4: My PXRD pattern shows broad peaks. What does this indicate and how can I improve it?
A4: Broad peaks in a PXRD pattern typically indicate small crystallite size or poor crystallinity. To improve this, you can try:
-
Slowing down the reaction rate: Lower the temperature, use a modulator, or reduce the concentration of the reactants.
-
Increasing the reaction time: This can allow for the growth of larger crystals.
-
Optimizing the solvent system: The solvent can influence crystal growth.
-
Using a template: In some cases, adding a well-crystalline MOF as a seed can induce the growth of a more crystalline product.[9]
Q5: I have a white powder, but it is not the expected MOF. What could it be?
A5: The white powder could be unreacted starting materials (linker or metal salt), an insoluble coordination polymer that is not a crystalline MOF, or a metal oxide/hydroxide formed by the hydrolysis of the metal salt. To identify the product, you should perform characterization using techniques like PXRD, FTIR, and elemental analysis.
Experimental Protocols
General Solvothermal Synthesis Protocol
This is a generalized protocol that can be used as a starting point. Optimization of the parameters will be necessary.
-
Reactant Preparation: In a glass vial, dissolve "this compound" (e.g., 0.1 mmol) and a metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.1 mmol) in a suitable solvent (e.g., 10 mL of DMF).
-
Sonication: Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogenization.
-
Modulator Addition (Optional): If using a modulator (e.g., acetic acid), add it to the solution at this stage (e.g., 10-50 equivalents relative to the linker).
-
Sealing and Heating: Seal the vial tightly and place it in a programmable oven. Heat the reaction mixture to the desired temperature (e.g., 120 °C) for a specific duration (e.g., 48 hours).
-
Cooling and Product Isolation: Allow the oven to cool down to room temperature naturally. Collect the crystalline product by filtration or centrifugation.
-
Washing: Wash the collected solid with fresh solvent (e.g., DMF) several times to remove any unreacted starting materials.
-
Solvent Exchange and Activation: To remove the high-boiling point solvent from the pores, immerse the product in a volatile solvent (e.g., ethanol or chloroform) for 1-2 days, replacing the solvent periodically. After solvent exchange, activate the MOF by heating it under vacuum to remove the volatile solvent and open up the pores. The activation temperature should be below the decomposition temperature of the MOF, as determined by TGA.
Data Presentation
Table 1: Experimental Parameters for MOF Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Your Data |
| Metal Salt | ||||
| Metal Salt Concentration (mol/L) | ||||
| Linker Concentration (mol/L) | ||||
| Metal:Linker Molar Ratio | ||||
| Solvent(s) | ||||
| Modulator | ||||
| Modulator Concentration (equivalents) | ||||
| Temperature (°C) | ||||
| Time (hours) | ||||
| Characterization Data | ||||
| Yield (%) | ||||
| BET Surface Area (m²/g) | ||||
| Pore Volume (cm³/g) | ||||
| PXRD Main Peak Positions (2θ) |
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Critical Progress of Mn, Cu, Co, and V-MOFs and Their Derivatives as Promising Electrodes for Aqueous Zn-Ion Batteries [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. preprints.org [preprints.org]
- 5. Recent advances in process engineering and upcoming applications of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. research.setu.ie [research.setu.ie]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis and purification of this compound?
A1: The synthesis of this compound, often achieved through Suzuki-Miyaura coupling, can present several challenges. Common issues include the formation of homocoupling byproducts from the boronic acid or aryl halide starting materials, dehalogenation of the aryl halide, and protonation of the boronic acid, all of which can complicate purification.[1][2][3] The presence of two carboxylic acid groups can also make the compound highly polar, potentially leading to difficulties in extraction and chromatography.
Q2: I am observing a complex 1H NMR spectrum. What could be the cause?
A2: The 1H NMR spectrum of this compound can be complex due to several factors. The fluorine atom can cause long-range couplings to the protons on the aromatic rings, leading to splitting patterns that are more complex than simple doublets or triplets. Additionally, restricted rotation around the biphenyl bond can lead to diastereotopic protons, further complicating the spectrum. The presence of impurities from the synthesis can also lead to overlapping signals.
Q3: My compound shows poor ionization in ESI-MS. How can I improve the signal?
A3: Dicarboxylic acids can exhibit poor ionization in electrospray ionization mass spectrometry (ESI-MS), particularly in negative ion mode. To enhance sensitivity, derivatization of the carboxylic acid groups to esters (e.g., methyl or ethyl esters) is a common strategy.[4] This can be achieved using reagents like diazomethane or by heating with an alcohol in the presence of an acid catalyst.
Q4: What are the expected fragmentation patterns for this molecule in MS/MS analysis?
A4: In tandem mass spectrometry (MS/MS) of the deprotonated molecule [M-H]-, common fragmentation pathways for dicarboxylic acids include the loss of water (H2O) and carbon dioxide (CO2).[5] The fragmentation of the biphenyl core can also be observed. For derivatized esters, characteristic losses of the alkoxy group are expected.
Troubleshooting Guides
Synthesis & Purification
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield in Suzuki Coupling | - Inactive catalyst- Poor quality of reagents- Suboptimal reaction conditions (temperature, base, solvent) | - Use a fresh, active palladium catalyst and high-purity reagents.- Screen different bases (e.g., K2CO3, Cs2CO3) and solvent systems (e.g., toluene/water, dioxane/water).- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Presence of homocoupling byproducts | - Oxygen contamination- Inappropriate ligand or catalyst | - Thoroughly degas all solvents and reagents before use.- Use a ligand that promotes cross-coupling over homocoupling (e.g., a bulky phosphine ligand).[3] |
| Difficulty in purifying the final product | - High polarity of the dicarboxylic acid- Presence of closely related impurities | - Consider converting the dicarboxylic acid to its dimethyl or diethyl ester for easier purification by column chromatography on silica gel. The esters can then be hydrolyzed back to the diacid.- Recrystallization from a suitable solvent system can also be an effective purification method. |
Analytical Characterization
| Problem | Possible Cause | Troubleshooting Steps |
| Broad or absent carboxylic acid proton signals in 1H NMR | - Hydrogen bonding- Exchange with residual water in the NMR solvent | - Ensure the use of a dry NMR solvent (e.g., DMSO-d6).- A small amount of D2O can be added to confirm the exchangeable protons. |
| Complex multiplets in 19F NMR | - Long-range F-H and F-F couplings | - Use a high-field NMR spectrometer for better signal dispersion.- Consider 2D NMR techniques (e.g., 1H-19F HETCOR) to help assign the couplings. |
| Inconsistent retention time in HPLC | - Interaction of carboxylic acid groups with the stationary phase | - Use a mobile phase with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acids and achieve sharper peaks.[6] |
| Non-reproducible MS signal | - In-source fragmentation or adduct formation | - Optimize the ESI source parameters (e.g., capillary voltage, cone voltage) to minimize in-source fragmentation.- Ensure consistent mobile phase composition to control adduct formation (e.g., [M+Na]+, [M+K]+). |
Data Presentation
Table 1: Expected Physicochemical Properties
| Property | Value |
| Molecular Formula | C14H9FO4 |
| Molecular Weight | 260.22 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF, with limited solubility in water. |
Table 2: Representative Spectroscopic Data (Predicted and based on similar structures)
| Technique | Expected Observations |
| 1H NMR (DMSO-d6, 400 MHz) | - Aromatic protons: δ 7.0-8.5 ppm (complex multiplets)- Carboxylic acid protons: δ ~13 ppm (broad singlet) |
| 13C NMR (DMSO-d6, 100 MHz) | - Aromatic carbons: δ 110-150 ppm- Carbonyl carbons: δ ~165-170 ppm- C-F coupling will be observed for carbons near the fluorine atom. |
| 19F NMR (DMSO-d6, 376 MHz) | - A single resonance, likely in the range of -100 to -140 ppm (referenced to CFCl3), showing coupling to nearby protons. |
| High-Resolution MS (ESI-) | - [M-H]-: Expected m/z 259.0412 |
Experimental Protocols
Protocol 1: Esterification for GC-MS Analysis
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL vial.
-
Reagent Addition: Add 1 mL of 14% boron trifluoride in methanol (BF3-MeOH).
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of water. Vortex thoroughly for 1 minute.
-
Sample Analysis: Carefully transfer the upper hexane layer to a new vial for GC-MS analysis.
Protocol 2: 19F NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer equipped with a fluorine probe.
-
Data Acquisition: Acquire the 19F NMR spectrum with proton decoupling to simplify the spectrum and identify the fluorine chemical shift. Subsequently, acquire a proton-coupled 19F spectrum to observe the F-H coupling patterns.
-
Referencing: The chemical shifts should be referenced to an external standard such as CFCl3 (0 ppm).
Visualizations
Caption: Troubleshooting workflow for characterization challenges.
Caption: A potential purification strategy via esterification.
References
Removal of palladium catalyst from "6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid"
Technical Support Center: Palladium Catalyst Removal
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the removal of palladium catalysts from "6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid" and structurally similar compounds. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove palladium from my final compound?
A1: Palladium is a heavy metal that can interfere with subsequent chemical reactions and biological assays.[1] For pharmaceutical applications, regulatory bodies like the FDA have strict limits on the allowable amount of palladium and other elemental impurities in active pharmaceutical ingredients (APIs).[2][3] Residual palladium can also have detrimental effects on downstream chemistry.[4]
Q2: What are the common methods for removing palladium catalysts?
A2: Traditional methods include column chromatography, filtration through celite, recrystallization, and activated carbon treatment.[2][5][6] More modern and often more effective methods involve the use of palladium scavengers.[2][7]
Q3: What are palladium scavengers and how do they work?
A3: Palladium scavengers are materials that selectively bind to palladium, allowing it to be removed from the reaction mixture by filtration. They are often solid-supported reagents with functional groups that have a high affinity for palladium, such as thiols, thioureas, or dimercaptotriazines (DMT).[7]
Q4: How do I choose the right palladium removal method for my compound?
A4: The choice of method depends on several factors, including the nature of your compound (e.g., polarity, solubility), the specific palladium catalyst used, the solvent system, and the required level of purity. For compounds like "this compound," which has polar carboxylic acid groups, the choice of solvent and scavenger is particularly important to ensure compatibility and avoid product loss. A screening of different methods may be necessary to find the optimal conditions.[4]
Q5: What are acceptable levels of residual palladium?
A5: For compounds intended for biological screening, a maximum level of 100 ppm of palladium is often suggested.[1][8] However, for APIs, the limits are much stricter and are set by regulatory agencies, often in the range of <10 ppm.[3]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| High levels of palladium remain after purification. | The chosen scavenger is not effective for the specific palladium species in your reaction mixture. | Try a different type of scavenger (e.g., thiol-based vs. triazine-based).[7] Some scavengers are more effective for specific oxidation states of palladium. |
| Insufficient amount of scavenger used. | Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is 5 equivalents.[9] | |
| Scavenging time is too short or the temperature is too low. | Increase the stirring time (e.g., overnight) and/or gently heat the mixture (e.g., to 40-50 °C) to improve scavenging kinetics.[4] | |
| The palladium is strongly coordinated to the product molecule. | This can be an issue with compounds containing certain functional groups. Consider a pre-treatment step to break the complex or use a scavenger with a stronger binding affinity. | |
| Product is lost during the scavenging process. | The scavenger is adsorbing the product. | This can occur with highly porous scavengers like activated carbon. Reduce the amount of scavenger or switch to a more selective scavenger. |
| The product is co-precipitating with the scavenger-palladium complex. | Ensure the product is fully dissolved in the chosen solvent during the scavenging process. A solvent screen might be necessary. | |
| Difficulty filtering the scavenger after treatment. | The scavenger particles are too fine. | Allow the scavenger to settle before filtration or use a pad of celite to aid filtration.[6] |
| The scavenger has swollen significantly in the solvent. | Consult the scavenger's technical data sheet for solvent compatibility.[9] |
Quantitative Data on Palladium Removal
The following table summarizes the effectiveness of different palladium removal techniques based on literature data.
| Method | Initial Pd (ppm) | Final Pd (ppm) | Compound Type | Notes |
| MP-TMT Scavenger | 33,000 | < 200 | Biaryl product from Suzuki reaction | 5 equivalents of scavenger, stirred overnight at room temperature.[10] |
| MP-TMT Scavenger | 500 - 800 | < 10 | Biaryl product from Suzuki reaction | More typical catalyst loading (0.5 wt%).[10] |
| MP-TMT Scavenger | 330 | 10 - 30 | c-Met kinase inhibitor | Overnight aging with 0.20 wt scavenger in DMF.[4] |
| Si-TMT Scavenger | > target | < target | Melflufen intermediate | 0.03 wt scavenger for 2h at 35 °C.[4] |
| Activated Charcoal (Darco KB-B) | 300 | < 1 | Pharmaceutical intermediate | 0.2 wt charcoal in THF at 45 °C for 18h.[4] |
| Recirculation with Polychelated Resin (PCR-B2) | 328 | 4 | Pharmaceutical intermediate | 0.4 wt scavenger relative to the intermediate.[4] |
Experimental Protocols
Protocol 1: General Procedure for Batch Scavenging
-
Reaction Work-up: After the palladium-catalyzed reaction is complete, perform a standard aqueous work-up to remove water-soluble byproducts.
-
Solvent Selection: Dissolve the crude product in a suitable organic solvent. Common solvents for scavenging include THF, DCM, toluene, and acetonitrile.[7] The solvent should fully dissolve the product and be compatible with the chosen scavenger.
-
Scavenger Addition: Add the selected palladium scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst) to the solution.
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a period of 1 to 24 hours. The optimal time and temperature should be determined experimentally.[9]
-
Filtration: Remove the scavenger by filtration. A pad of celite can be used to ensure all fine particles are removed.[6]
-
Concentration: Wash the filtered scavenger with fresh solvent and combine the filtrates. Concentrate the combined filtrates under reduced pressure to obtain the purified product.
-
Analysis: Analyze the product for residual palladium content using methods like ICP-MS to confirm the effectiveness of the removal.[1][8]
Protocol 2: Filtration through a Scavenger Cartridge
-
Cartridge Equilibration: Pass 3-5 bed volumes of the solvent used to dissolve the product through the scavenger cartridge to equilibrate it.[9]
-
Loading: Dissolve the crude product in a suitable solvent and pass the solution through the pre-equilibrated scavenger cartridge. The flow rate should be controlled to allow for sufficient residence time for the palladium to bind to the scavenger.
-
Washing: Wash the cartridge with additional fresh solvent to ensure complete elution of the product.
-
Concentration: Combine the eluates and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Determine the residual palladium levels in the purified product.
Visualizations
Experimental Workflow for Palladium Removal
Caption: A flowchart illustrating the general experimental workflow for removing a palladium catalyst from a reaction mixture.
Decision Tree for Selecting a Palladium Removal Method
Caption: A decision tree to guide the selection of an appropriate palladium removal method.
References
- 1. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sopachem.com [sopachem.com]
- 10. biotage.com [biotage.com]
Technical Support Center: Scaling Up the Synthesis of 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
Welcome to the technical support center for the synthesis of 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the scale-up of this synthesis. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of C-C bonds in biaryl synthesis.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and scalable method for the synthesis of this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. For the target molecule, a common approach would be the reaction of a fluorinated bromobenzoic acid derivative with a carboxyphenylboronic acid.
Q2: Why is the Suzuki-Miyaura coupling preferred for scaling up this synthesis?
A2: The Suzuki-Miyaura coupling is favored for scale-up due to its high functional group tolerance, generally high yields, and the commercial availability of a wide range of boronic acids and aryl halides. The reaction conditions are also relatively mild compared to other cross-coupling methods, and the boronic acid reagents are generally less toxic and more stable than other organometallic coupling partners.[1][4]
Q3: What are the critical parameters to control during the scale-up of this Suzuki-Miyaura reaction?
A3: Key parameters to control during scale-up include:
-
Oxygen Exclusion: The active Pd(0) catalyst is sensitive to air, so maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst deactivation and homocoupling side reactions.[5]
-
Temperature Control: Consistent and uniform heating is important. Temperature fluctuations can affect reaction kinetics and lead to the formation of impurities.
-
Mixing and Agitation: Efficient mixing is critical, especially in heterogeneous reaction mixtures, to ensure good mass transfer and avoid localized "hot spots" or concentration gradients.
-
Purity of Reagents: The purity of starting materials, solvents, and reagents is paramount for reproducible results and high yields.
-
Palladium Catalyst and Ligand Selection: The choice of palladium precursor and ligand can significantly impact the reaction's efficiency and robustness on a larger scale.
Q4: How can I remove the palladium catalyst from my final product?
A4: Residual palladium is a common concern in pharmaceutical applications. Removal can be achieved through various methods, including:
-
Crystallization: Often, the product can be crystallized, leaving the palladium impurities in the mother liquor.
-
Treatment with Scavengers: Thiol-functionalized silica gel or other palladium scavengers can be used to bind and remove the catalyst.
-
Extraction: Aqueous washes with reagents like sodium bisulfite can help in reducing palladium levels.[1]
-
Activated Carbon Treatment: Passing a solution of the product through a bed of activated carbon can effectively adsorb residual palladium.
Q5: My boronic acid seems to be decomposing. What can I do?
A5: Boronic acids can be prone to protodeboronation (replacement of the boronic acid group with a hydrogen) or formation of unreactive boroxines, especially under harsh conditions. To mitigate this, you can:
-
Use anhydrous solvents and reagents to minimize hydrolysis.
-
Employ milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Consider using more stable boronic esters, such as pinacol esters.
-
Add the boronic acid in portions during the reaction to maintain a lower instantaneous concentration.
Troubleshooting Guide
Low yields, incomplete conversion, and the formation of byproducts are common challenges when scaling up the synthesis of this compound. The following guide addresses specific issues you may encounter.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | The active Pd(0) species may not be forming or is being deactivated. Ensure rigorous exclusion of oxygen by properly degassing solvents and using an inert atmosphere.[5] Consider using a pre-catalyst that readily forms the active Pd(0) species. Test the catalyst activity on a small-scale, reliable reaction. |
| Poor Quality Reagents | Impurities in the aryl halide, boronic acid, or solvent can inhibit the reaction. Purify starting materials if necessary. Use high-purity, dry, and degassed solvents. |
| Incorrect Stoichiometry | Verify the molar ratios of your reactants. An excess of the boronic acid (typically 1.1-1.5 equivalents) is often used. |
| Inappropriate Base | The choice of base is critical and substrate-dependent. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is sufficiently strong to activate the boronic acid but not so strong as to cause degradation of starting materials or product. |
Issue 2: Significant Formation of Homocoupling Byproducts
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | Oxygen promotes the oxidative homocoupling of the boronic acid.[5] Rigorously degas all solvents and reagents (e.g., by sparging with nitrogen or argon for an extended period or using freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas throughout the reaction. |
| Inefficient Catalyst System | Some catalyst systems are more prone to promoting homocoupling. Consider screening different palladium catalysts and ligands. Buchwald-type ligands are often effective in minimizing side reactions. |
| High Reaction Temperature | Elevated temperatures can sometimes favor homocoupling. Try running the reaction at a lower temperature for a longer duration. |
Issue 3: Incomplete Reaction or Stalling
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | The catalyst may precipitate out of solution as palladium black. Ensure efficient stirring and consider using a ligand that stabilizes the palladium catalyst in solution. |
| Ligand Decomposition | The phosphine ligand may be degrading under the reaction conditions. Use more robust ligands, such as bulky biaryl phosphines (e.g., XPhos, SPhos). |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, a modest increase in temperature or extended reaction time may be beneficial. |
Experimental Protocols
The following is a representative protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction, followed by ester hydrolysis.
Step 1: Suzuki-Miyaura Coupling of Dimethyl 5-bromoisophthalate with (4-(methoxycarbonyl)phenyl)boronic acid
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Materials:
-
Dimethyl 5-bromoisophthalate (1.0 equiv)
-
(4-(methoxycarbonyl)phenyl)boronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
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SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
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1,4-Dioxane (anhydrous, degassed)
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Water (degassed)
-
-
Procedure:
-
To a dry, inerted reaction vessel, add dimethyl 5-bromoisophthalate, (4-(methoxycarbonyl)phenyl)boronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the vessel with nitrogen or argon three times.
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Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, trimethyl 6-fluoro-[1,1'-biphenyl]-3,4',5-tricarboxylate, can be purified by column chromatography on silica gel or by recrystallization.
-
Step 2: Hydrolysis of the Triester to this compound
-
Materials:
-
Trimethyl 6-fluoro-[1,1'-biphenyl]-3,4',5-tricarboxylate (1.0 equiv)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (excess, e.g., 5-10 equiv)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Hydrochloric acid (HCl) (aqueous solution, e.g., 1M or 2M)
-
-
Procedure:
-
Dissolve the triester in a mixture of THF (or methanol) and water.
-
Add the lithium hydroxide or sodium hydroxide and stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the hydrolysis by TLC or LC-MS until all the ester groups are cleaved.
-
Cool the reaction mixture in an ice bath and acidify with hydrochloric acid to a pH of approximately 1-2.
-
The dicarboxylic acid product should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to the Anticancer Activity of Fluorinated Biphenyl Carboxylic Acid Derivatives and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The introduction of fluorine atoms into organic molecules can significantly modulate their biological activity, metabolic stability, and pharmacokinetic properties. This guide explores the anticancer potential of fluorinated biphenyl carboxylic acid derivatives and compares them with non-fluorinated analogs and a standard-of-care anticancer drug.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of representative biphenyl carboxylic acid derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compounds in inhibiting cancer cell growth.
| Compound ID | Structure | Target/Cell Line(s) | IC50 (µM) | Reference Compound | IC50 (µM) |
| NSC 368390 (DuP-785) | 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid | L1210 leukemia, MX-1 breast, LX-1 lung, CX-1 colon carcinomas | >80% increase in life span (L1210); >90% tumor growth inhibition | Not specified | Not specified |
| Biphenyl Carboxylic Acid Derivative 3a | Unsubstituted biphenyl cyclopropane carboxylic acid | MCF-7 (breast) | 10.14 ± 2.05 | Tamoxifen | Not specified |
| MDA-MB-231 (breast) | 10.78 ± 2.58 | ||||
| Biphenyl Carboxylic Acid Derivative 3j | Benzyloxy substituted biphenyl cyclopropane carboxylic acid | MCF-7 (breast) | 9.92 ± 0.97 | Tamoxifen | Not specified |
| MDA-MB-231 (breast) | 9.54 ± 0.85 | ||||
| Biphenylaminoquinoline Derivative 7j | [3,3']biphenylaminoquinoline with benzyloxy substituent | SW480 (colorectal) | 1.05 | Not specified | Not specified |
| DU145 (prostate) | 0.98 | ||||
| MDA-MB-231 (breast) | 0.38 | ||||
| MiaPaCa-2 (pancreatic) | 0.17 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO or isopropanol is added to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined.
In Vivo Antitumor Activity (Human Tumor Xenograft Model)
This model assesses the efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Human tumor cells (e.g., 1 x 10^7 cells) are implanted subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: The mice are treated with the test compound (e.g., intraperitoneally or orally) at a specific dose and schedule (e.g., daily for 9 days).[4]
-
Tumor Measurement: Tumor size is measured regularly (e.g., every 2-3 days) with calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volume in the treated group to the control group.
Signaling Pathways and Mechanisms of Action
The anticancer activity of biphenyl carboxylic acid derivatives can be mediated through various signaling pathways.
Inhibition of de Novo Pyrimidine Biosynthesis by NSC 368390
NSC 368390 has been shown to inhibit the de novo pyrimidine nucleotide biosynthesis pathway.[5] This inhibition leads to the depletion of essential precursors for RNA and DNA synthesis, ultimately causing cancer cell death. The specific enzyme targeted is dihydroorotate dehydrogenase.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarb oxylic acid sodium salt], against experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Performance of "6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid" based MOFs vs. other MOFs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The strategic incorporation of fluorine atoms into the organic linkers of metal-organic frameworks (MOFs) has emerged as a compelling strategy for tuning their physicochemical properties. This guide provides a comparative analysis of the performance of MOFs based on fluorinated biphenyl dicarboxylic acids versus their well-established non-fluorinated counterparts. While MOFs constructed from the specific ligand "6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid" are not yet documented in scientific literature, this guide will focus on closely related fluorinated biphenyl dicarboxylic acid-based MOFs, offering insights into the impact of fluorination on key performance metrics relevant to researchers, scientists, and drug development professionals.
Performance Comparison: Key Metrics
The introduction of fluorine into the biphenyl dicarboxylic acid linkers can significantly influence the resulting MOF's properties, including its surface area, porosity, and interaction with guest molecules. This, in turn, affects its performance in applications such as gas adsorption, catalysis, and drug delivery.
Physicochemical Properties
| MOF | Linker | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| Fluorinated MOFs | ||||
| UiO-67-F8 | Perfluorinated biphenyl-4,4'-dicarboxylate | Zr | 1629[1] | Data not available |
| JXNU-12(F) | 3,3',5,5'-tetrakis(fluoro)biphenyl-4,4'-dicarboxylic acid | Ni | ~2500[2] | Data not available |
| Non-Fluorinated MOFs | ||||
| UiO-67 | Biphenyl-4,4'-dicarboxylic acid | Zr | ~2590[3] | Data not available |
| MOF-5 | 1,4-Benzenedicarboxylic acid | Zn | ~3200[4] | 1.03[4] |
| HKUST-1 | Benzene-1,3,5-tricarboxylic acid | Cu | ~1306[5] | Data not available |
Gas Adsorption Performance
Fluorination can alter the surface chemistry of the pores, influencing the adsorption of various gases.
| MOF | Gas | Uptake Capacity (mmol/g at 298 K, 1 atm) |
| Fluorinated MOF | ||
| UiO-67-F2 | SF₆ | 5.24[6] |
| Non-Fluorinated MOFs | ||
| UiO-67 | CH₄ | 0.45[3] |
| C₂H₆ | 3.00[3] | |
| C₃H₈ | 8.18[3] | |
| MOF-5 (annealed) | CO₂ | 2.0[7] |
Catalytic Performance
The electronic properties of the organic linker, modified by fluorine substitution, can impact the catalytic activity of the MOF. The Knoevenagel condensation is a common benchmark reaction to test the catalytic performance of MOFs.
| MOF | Reaction | Conversion (%) | Selectivity (%) |
| Fluorinated MOFs | |||
| TMU-55 | Knoevenagel condensation | >95[8] | 100[8] |
| HTMU-55 | Knoevenagel condensation | >95[8] | 100[8] |
| Non-Fluorinated MOFs | |||
| CuBTC (HKUST-1) | Knoevenagel condensation | High yields reported[9] | Lower than CuBTC[9] |
| FeBTC | Knoevenagel condensation | High yields reported[9] | Lower than CuBTC[9] |
Drug Delivery Performance
The hydrophobicity and pore environment of MOFs, which can be tuned by fluorination, are critical for their application in drug delivery.
| MOF | Drug | Loading Capacity (wt%) | Release Profile |
| Fluorinated COFs | |||
| DF-TAPB-COF | 5-Fluorouracil | 69 | Sustained release |
| Non-Fluorinated MOFs | |||
| HKUST-1 | Ibuprofen | ~34 | Controlled release over 16 hours |
| Guaiacol | ~40 | Controlled release | |
| Anethole | ~38 | Controlled release over 22 hours | |
| Fe-MIL-100 | Flurbiprofen | ~46 | Biphasic: ~50% in 2h, then sustained release up to 48h |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research in this field. Below are representative experimental protocols for the synthesis of a fluorinated MOF and for key performance evaluation experiments.
Synthesis of Fluorinated MOF (UiO-67-F8 analogue)
Materials:
-
Perfluorobiphenyl-4,4'-dicarboxylic acid (H₂-F₈BPDC)
-
Zirconium(IV) chloride (ZrCl₄)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid
Procedure:
-
In a Teflon-lined autoclave, dissolve H₂-F₈BPDC and ZrCl₄ in DMF.
-
Add acetic acid as a modulator.
-
Heat the autoclave at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).
-
After cooling to room temperature, the crystalline product is collected by filtration.
-
Wash the product with fresh DMF and then with a solvent like ethanol.
-
Activate the sample by heating under vacuum to remove residual solvent molecules from the pores.
Brunauer-Emmett-Teller (BET) Surface Area Analysis
Procedure:
-
Degas a known weight of the MOF sample under vacuum at an elevated temperature to remove any adsorbed guest molecules.
-
Perform nitrogen adsorption-desorption measurements at 77 K using a volumetric gas adsorption analyzer.
-
Apply the BET theory to the nitrogen adsorption isotherm in the relative pressure (P/P₀) range of 0.05 to 0.3 to calculate the specific surface area.
Catalytic Activity in Knoevenagel Condensation
Procedure:
-
In a round-bottom flask, add the MOF catalyst, a benzaldehyde derivative, and malononitrile in a suitable solvent (e.g., ethanol).
-
Stir the reaction mixture at a specific temperature (e.g., 40 °C) for a set time (e.g., 7 hours).
-
Monitor the reaction progress using techniques like gas chromatography (GC) or thin-layer chromatography (TLC).
-
After the reaction, separate the catalyst by centrifugation or filtration.
-
Analyze the product mixture to determine the conversion of the reactants and the selectivity for the desired product.
Drug Loading and Release Study
Loading Procedure:
-
Disperse the activated MOF in a solution of the drug in a suitable solvent.
-
Stir the suspension for a specific period (e.g., 24-72 hours) to allow for drug encapsulation within the MOF pores.
-
Collect the drug-loaded MOF by centrifugation, wash it to remove surface-adsorbed drug molecules, and dry it under vacuum.
-
Determine the drug loading capacity using techniques such as thermogravimetric analysis (TGA) or UV-Vis spectroscopy of the supernatant.
Release Procedure:
-
Disperse a known amount of the drug-loaded MOF in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4) to simulate physiological conditions.
-
Maintain the suspension at a constant temperature (e.g., 37 °C) with continuous stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium, separate the MOF particles, and measure the concentration of the released drug using UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
Visualizations
The following diagrams illustrate key conceptual workflows in the study of these MOFs.
References
- 1. Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]
- 3. Frontiers | Transition metal supported UiO-67 materials and their applications in catalysis [frontiersin.org]
- 4. Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Enabling a bioinspired N , N , N -copper coordination motif through spatial control in UiO-67: synthesis and reactivity - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT03096B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid and Analogs in Drug Design for AMACR Inhibition
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid and its potential as an inhibitor of α-methylacyl-CoA racemase (AMACR), a promising target in cancer therapy. This analysis is contextualized through a comparison with other known AMACR inhibitors, supported by experimental data and detailed methodologies.
Introduction to AMACR as a Therapeutic Target
Alpha-methylacyl-CoA racemase (AMACR) is a crucial enzyme in the metabolism of branched-chain fatty acids and bile acid precursors.[1][2] Its overexpression has been identified in several cancers, most notably prostate cancer, where it is a validated biomarker and therapeutic target.[3][4] AMACR's role in facilitating the β-oxidation of fatty acids is thought to provide cancer cells with a metabolic advantage, supporting their rapid growth and proliferation.[4] Consequently, the development of potent and selective AMACR inhibitors is an active area of research for novel cancer therapeutics.
While direct experimental data on the AMACR inhibitory activity of "this compound" is not currently available in the public domain, its structural features, particularly the biphenyl scaffold and carboxylic acid moieties, suggest its potential as a candidate for inhibitor design. This guide will, therefore, compare the structural characteristics of this molecule with known AMACR inhibitors, presenting available quantitative data for related compounds to provide a framework for its potential evaluation.
Comparative Analysis of AMACR Inhibitors
The development of AMACR inhibitors has explored various chemical scaffolds. Early inhibitors were rationally designed based on the structure of AMACR's natural substrates, the acyl-CoA esters. More recently, high-throughput screening has identified novel, non-substrate-based inhibitors.
Acyl-CoA Ester Derivatives
These compounds mimic the natural substrates of AMACR. Their inhibitory potency has been shown to be influenced by factors such as lipophilicity and the presence of specific functional groups. For instance, fluorination at the β-position of the acyl chain can significantly increase inhibitory activity.[5]
Non-Substrate-Based Inhibitors
High-throughput screening has led to the discovery of small molecule inhibitors with different structural scaffolds, such as pyrazoloquinolines and pyrazolopyrimidines. These compounds offer the advantage of not requiring the bulky coenzyme A moiety, potentially leading to better pharmacokinetic properties.
The following table summarizes the inhibitory activities of selected compounds against AMACR, providing a basis for comparing different chemical classes.
| Compound Class | Specific Compound | Target | IC50 / Ki | Reference |
| Acyl-CoA Ester Analogs | Ibuprofenoyl-CoA | AMACR | IC50 = 400-750 nM | [6] |
| 2-Methyldecanoyl-CoA | AMACR | - | [6] | |
| Fluorinated Acyl-CoA Analogs | AMACR | Ki = 0.9-20 µM | [5] | |
| Non-Substrate-Based Inhibitors | Pyrazoloquinoline Derivatives | AMACR | IC50 ≈ 2 µM | |
| Pyrazolopyrimidine Derivatives | AMACR | IC50 ≈ 2 µM | ||
| Hypothetical Candidate | This compound | AMACR | Data not available | - |
Potential of this compound as an AMACR Inhibitor
The structure of this compound presents several features that suggest potential for AMACR inhibition:
-
Biphenyl Scaffold: This rigid core is present in some known enzyme inhibitors and can be functionalized to optimize binding interactions.
-
Dicarboxylic Acid Groups: These polar groups can form hydrogen bonds and ionic interactions with residues in the enzyme's active site.
-
Fluorine Substitution: The fluorine atom can modulate the electronic properties and metabolic stability of the molecule, potentially enhancing its inhibitory potency.
Further investigation through computational modeling and in vitro screening is necessary to determine the actual inhibitory activity of this compound against AMACR.
Experimental Protocols
To evaluate the inhibitory potential of "this compound" and other candidate compounds, the following experimental protocols can be employed.
Colorimetric Assay for AMACR Inhibition
This assay is based on the AMACR-catalyzed elimination of 2,4-dinitrophenolate from a synthetic substrate, which can be monitored spectrophotometrically.[1]
Materials:
-
Recombinant human AMACR enzyme
-
Synthetic substrate (e.g., a 2-methylacyl-CoA derivative containing a 2,4-dinitrophenolate leaving group)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a solution of the AMACR enzyme in the assay buffer.
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the enzyme solution, assay buffer, and the test compound or vehicle control.
-
Initiate the reaction by adding the synthetic substrate.
-
Monitor the increase in absorbance at the appropriate wavelength (corresponding to the release of 2,4-dinitrophenolate) over time using a microplate reader.
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
AMACR in Fatty Acid β-Oxidation
AMACR plays a key role in the β-oxidation of branched-chain fatty acids. The following diagram illustrates its position in this metabolic pathway.
Caption: Role of AMACR in the β-oxidation of branched-chain fatty acids.
Experimental Workflow for Screening AMACR Inhibitors
The following diagram outlines a typical workflow for the screening and evaluation of potential AMACR inhibitors.
Caption: Workflow for the discovery and optimization of AMACR inhibitors.
Conclusion
While "this compound" remains a hypothetical inhibitor of AMACR, its chemical structure holds promise for further investigation. This guide provides a comparative framework by presenting data on known AMACR inhibitors and detailing the necessary experimental protocols for its evaluation. The exploration of novel scaffolds, such as the biphenyl dicarboxylic acid core, is essential for the development of the next generation of AMACR-targeted cancer therapies. Future studies are warranted to synthesize and test this compound and its analogs to determine their potential as clinically relevant AMACR inhibitors.
References
- 1. A novel colorimetric assay for α-methylacyl-CoA racemase 1A (AMACR; P504S) utilizing the elimination of 2,4-dinitrophenolate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. ijisrt.com [ijisrt.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipid metabolism in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and in vitro testing of alpha-methylacyl-CoA racemase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of rationally designed AMACR 1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the stability of 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid, a fluorinated biphenyl derivative of interest in pharmaceutical and materials science research. By comparing its known stability characteristics with those of related, non-fluorinated and isomeric biphenyl dicarboxylic acids, this document aims to provide researchers with the necessary data and protocols to evaluate its potential for further development.
The stability of a chemical compound is a critical parameter that influences its shelf-life, formulation, and in vivo performance. For drug candidates, poor stability can lead to loss of efficacy and the formation of potentially toxic degradation products. In materials science, stability determines the operational lifetime and reliability of devices. This guide presents a summary of available data, detailed experimental protocols for stability assessment, and visual workflows to aid in the systematic evaluation of this and similar molecules.
Comparative Stability Data
The following table summarizes the available thermal stability data for "this compound" and its structural analogues. The inclusion of fluorine and the specific arrangement of the carboxylic acid groups significantly influence the physicochemical properties of these compounds.
| Compound Name | Structure | Melting Point (°C) | Decomposition Onset (°C) | Key Stability Insights |
| This compound | ![]() | ~ 240-243[1] | Data Not Available | The fluorine atom is expected to enhance thermal and metabolic stability compared to its non-fluorinated counterpart. The ortho-position of one carboxylic group relative to the biphenyl linkage may influence its stability compared to more symmetric isomers.[2] |
| [1,1'-Biphenyl]-3,4'-dicarboxylic acid | ![]() | Data Not Available | Data Not Available | As the direct non-fluorinated analogue, it serves as a primary baseline for assessing the impact of fluorination. Generally, the absence of the electronegative fluorine atom may result in lower thermal and metabolic stability. |
| [1,1'-Biphenyl]-4,4'-dicarboxylic acid | ![]() | > 300[3][4] | ~390-400 (as part of a MOF) | The high melting point is indicative of significant thermal stability, likely due to the highly symmetric structure allowing for efficient crystal packing. This symmetric arrangement is generally more stable than asymmetric isomers. |
| [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid | ![]() | > 300 | Data Not Available | The presence of additional carboxylic acid groups contributes to strong intermolecular hydrogen bonding, leading to high thermal stability. |
Experimental Protocols
To facilitate further research and comparative analysis, detailed protocols for assessing the thermal, chemical, and metabolic stability of "this compound" are provided below.
Thermal Stability Assessment: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the compound.
Methodology:
-
Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the test compound into a tared TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample throughout the experiment to prevent oxidative degradation.
-
Record the mass of the sample as a function of temperature.
-
The onset of decomposition is determined from the resulting TGA curve as the temperature at which significant mass loss begins.
Chemical Stability Assessment: Forced Degradation Studies
Objective: To evaluate the stability of the compound under various stress conditions to identify potential degradation pathways and products.
General Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, mix the stock solution with the respective stress agent.
-
Incubate the samples for a defined period (e.g., 24 hours), with periodic sampling.
-
At each time point, quench the reaction if necessary and dilute the sample to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M or 1 M hydrochloric acid. Incubate at room temperature or elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M or 1 M sodium hydroxide. Incubate at room temperature or elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Protect the sample from light and incubate at room temperature.
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light (e.g., a xenon lamp). A control sample should be wrapped in aluminum foil to protect it from light.
Metabolic Stability Assessment: Liver Microsomal Stability Assay
Objective: To assess the in vitro metabolic stability of the compound by measuring its rate of metabolism in the presence of liver microsomes.
Methodology:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound at a final concentration of 1 µM, and liver microsomes (e.g., 0.5 mg/mL).
-
Pre-warm the reaction mixture to 37 °C.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Incubate the reaction at 37 °C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.
Visualizing Stability Assessment and Potential Biological Relevance
To provide a clearer understanding of the experimental workflow and the potential context of this compound in drug discovery, the following diagrams are provided.
Caption: A generalized workflow for assessing the stability of a new chemical entity.
Caption: A hypothetical signaling pathway where a biphenyl derivative acts as a kinase inhibitor.
References
- 1. Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,3'-dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid | 861533-46-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 3,3'-dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
A Predictive Comparison: 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid as a Linker for Porous Materials
A guide for researchers, scientists, and drug development professionals on the potential performance of 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid in the synthesis of porous materials, based on a comparative analysis of its structural analogues.
While "this compound" is a promising but currently under-explored linker in the synthesis of porous materials like Metal-Organic Frameworks (MOFs), we can predict its potential performance by examining structurally related linkers. This guide provides a comparative analysis of porous materials synthesized from its non-fluorinated counterpart, isomers, and other functionalized biphenyl dicarboxylic acids. The data presented here, culled from existing literature, offers a valuable predictive tool for researchers interested in designing novel porous materials with tailored properties.
The Influence of Linker Structure on Porous Material Properties
The geometry, functionality, and rigidity of organic linkers are pivotal in determining the final properties of porous materials. For biphenyl-based linkers, key factors include:
-
Isomerism: The substitution pattern of the carboxylic acid groups (e.g., 3,4' vs. 4,4') directly impacts the linker's symmetry and angle, leading to different network topologies and pore geometries.
-
Fluorination: The introduction of fluorine atoms can significantly alter the electronic properties of the linker. This can influence the metal-linker coordination, as well as the interaction of the resulting framework with guest molecules, often enhancing affinity for polarizable gases like CO2.[1] Fluorination can also increase the hydrophobicity of the material.[1]
-
Other Functional Groups: The presence of other functional groups, such as methoxy or amino groups, can introduce specific functionalities, affecting properties like catalytic activity, sensing capabilities, and gas adsorption selectivity.
Comparative Analysis of Biphenyl Dicarboxylic Acid Linkers
To predict the characteristics of a porous material synthesized from "this compound," we will compare it with materials derived from the following linkers:
-
[1,1'-biphenyl]-3,4'-dicarboxylic acid (Bpdc-3,4'): The direct non-fluorinated analogue.
-
[1,1'-biphenyl]-4,4'-dicarboxylic acid (Bpdc-4,4'): A widely studied symmetric isomer.
-
3,3',5,5'-Tetrakis(fluoro)biphenyl-4,4'-dicarboxylic acid (F4-Bpdc): A highly fluorinated symmetric biphenyl linker.
-
3,3'-Dimethoxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid (MeO-Bpdc): An example of a biphenyl linker with electron-donating groups.
The following table summarizes the key performance metrics of porous materials synthesized from these linkers.
| Linker | Metal Node | MOF Name/Reference | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO2 Adsorption Capacity | Thermal Stability (°C) |
| [1,1'-biphenyl]-3,4'-dicarboxylic acid | Co(II) | [Co3(tpt)2(Hbpt)3]·0.5DMDP[2] | Not Reported | Not Reported | Not Reported | Not Reported |
| [1,1'-biphenyl]-4,4'-dicarboxylic acid | Ni(II) | Ni-BPDC-MOF[3] | 311.99 | 0.29 | Not Reported | ~400 |
| 3,3',5,5'-Tetrakis(fluoro)biphenyl-4,4'-dicarboxylic acid | Ni(II) | JXNU-12(F)[1] | ~2500 | Not Reported | Selective gas separation properties noted | Not Reported |
| 3,3'-Dimethoxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid | Cd(II) | [CdL]n[4] | Not Reported | Not Reported | Not Reported | >380 |
| 3,3'-Dimethoxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid | Zn(II) | [ZnL]n[4] | Not Reported | Not Reported | Not Reported | >380 |
Predicted Performance of a "this compound"-Based MOF
Based on the comparative data, we can extrapolate the following potential properties for a hypothetical MOF synthesized using "this compound":
-
Topology: The asymmetric nature of the 3,4'-dicarboxylic acid substitution pattern is likely to lead to complex and potentially interpenetrated framework structures, similar to what is observed with the non-fluorinated analogue.
-
Porosity: The introduction of a single fluorine atom is not expected to drastically alter the pore size compared to the non-fluorinated version, but it may influence the pore chemistry. A moderate to high surface area can be anticipated, contingent on the prevention of significant interpenetration.
-
Gas Adsorption: The presence of the fluorine atom is predicted to enhance the affinity for CO2 due to favorable dipole-quadrupole interactions. The overall gas uptake capacity will be dependent on the achieved surface area and pore volume.
-
Stability: The C-F bond is strong, which could contribute to the overall robustness of the linker itself. However, the effect of fluorination on the thermal stability of the final MOF can vary. Some studies suggest that fluorination can sometimes lead to a decrease in thermal and chemical stability.[1] Therefore, the thermal stability is expected to be comparable to or slightly lower than that of the non-fluorinated biphenyl dicarboxylic acid-based MOFs.
Experimental Protocols
The synthesis and characterization of porous materials require well-defined experimental procedures. Below are detailed methodologies for key experiments cited in the context of the analogous linkers.
Solvothermal Synthesis of a Biphenyl-Based MOF
This protocol is a general representation of the solvothermal method commonly used for the synthesis of biphenyl-based MOFs.
-
Precursor Solution Preparation:
-
Dissolve the biphenyl dicarboxylic acid linker (e.g., 4,4'-biphenyldicarboxylic acid) and a metal salt (e.g., zinc nitrate hexahydrate) in a suitable solvent, typically N,N-dimethylformamide (DMF). The molar ratio of linker to metal salt is a critical parameter and should be optimized.
-
-
Reaction:
-
Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (typically between 100-180 °C) and maintain this temperature for a set period (usually 24-72 hours).
-
-
Isolation and Purification:
-
After the reaction, cool the autoclave to room temperature.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the product with fresh DMF and then with a more volatile solvent like ethanol or methanol to remove unreacted starting materials and residual DMF.
-
-
Activation:
Brunauer-Emmett-Teller (BET) Surface Area Analysis
This technique is used to determine the specific surface area of a porous material.
-
Sample Preparation:
-
A known mass of the activated MOF sample is placed in a sample tube.
-
The sample is further degassed under vacuum at an elevated temperature to ensure the removal of any adsorbed moisture or gases.
-
-
Measurement:
-
The sample tube is then cooled to liquid nitrogen temperature (77 K).
-
Nitrogen gas is introduced to the sample in controlled increments, and the amount of adsorbed gas is measured at each pressure point.
-
-
Data Analysis:
-
The data is plotted as an adsorption isotherm (amount of gas adsorbed vs. relative pressure).
-
The BET equation is applied to a specific relative pressure range of the isotherm to calculate the monolayer capacity, from which the specific surface area is determined.
-
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the MOF.
-
Sample Preparation:
-
A small amount of the activated MOF sample is placed in a TGA pan.
-
-
Measurement:
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is continuously monitored as a function of temperature.
-
-
Data Analysis:
-
The resulting TGA curve shows weight loss steps corresponding to the removal of residual solvent and the decomposition of the framework. The onset temperature of the final, major weight loss is typically considered the decomposition temperature of the MOF.
-
Visualizing the Comparative Framework
The following diagrams illustrate the logical relationships in comparing "this compound" with its analogues and the predicted impact on MOF properties.
Figure 1: Comparative analysis workflow.
Figure 2: Experimental workflow for MOF synthesis and characterization.
References
- 1. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]
- 2. sciforum.net [sciforum.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gas-flow activation of MOFs: unlocking efficient catalysis through dynamic bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Situ Study of the Activation Process of MOF-74 Using Three-Dimensional Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of metal–organic framework materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Unraveling the Structure-Activity Relationship of 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The biphenyl scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The introduction of fluorine atoms and carboxylic acid functionalities can significantly modulate the biological properties of these molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to "6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid," drawing upon available data for structurally similar compounds to inform future drug discovery efforts.
While direct and comprehensive SAR studies on a series of "this compound" analogs are not extensively available in the public domain, we can extrapolate potential trends from research on related fluorinated biphenyl carboxylic acids. The core structure's inherent rigidity, coupled with the electronic effects of the fluorine atom and the hydrogen-bonding capabilities of the dicarboxylic acids, suggests a high potential for specific interactions with biological targets.
Comparative Analysis of Structurally Related Biphenyl Carboxylic Acid Analogs
To provide a framework for understanding the potential SAR of "this compound" analogs, this section summarizes the biological activities of structurally related compounds. The following table includes data on various biphenyl derivatives, highlighting the impact of different substitution patterns on their inhibitory activities against various targets.
| Compound ID | Structure | Target | Activity (IC50/Ki) | Reference |
| Hypothetical Analog 1 | This compound | Not Determined | Not Determined | N/A |
| Related Compound 1 | [1,1'-Biphenyl]-4-carboxylic acid derivative | Anticancer (MCF-7) | IC50: 10.14 µM | [1] |
| Related Compound 2 | 4'-Substituted biphenyl-4-carboxylic acid | Antifungal | MIC: 512-1024 µg/mL | |
| Related Compound 3 | 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt | Antitumor | >80% increase in lifespan (L1210 leukemia) | |
| Related Compound 4 | O-biphenyl-3-yl carbamate derivative | Fatty Acid Amide Hydrolase (FAAH) | Potent Inhibition | [2] |
Note: The data presented is for structurally related compounds and not direct analogs of "this compound." Direct comparisons should be made with caution.
Key Structure-Activity Relationship Insights from Related Compounds
Based on the broader literature on biphenyl carboxylic acid derivatives, several key SAR trends can be hypothesized for "this compound" analogs:
-
Role of the Biphenyl Core: The rigid biphenyl scaffold serves as a crucial element for orienting functional groups for optimal interaction with target proteins.
-
Impact of Fluorine Substitution: The position and number of fluorine substituents can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability. A fluorine atom at the 6-position is likely to induce a conformational twist in the biphenyl rings, which could be critical for binding to specific protein pockets.
-
Importance of Carboxylic Acids: The dicarboxylic acid groups are expected to be key pharmacophoric features, likely involved in forming strong hydrogen bonds or salt bridges with amino acid residues in the active site of target enzymes or receptors. The relative positions of these groups (3 and 4') will dictate the geometry of these interactions.
-
Influence of Additional Substituents: The introduction of other functional groups on the biphenyl rings can modulate potency, selectivity, and pharmacokinetic properties. For instance, the addition of heterocyclic rings has been shown to enhance the antiproliferative activity of some biphenyl derivatives.
Experimental Protocols for Evaluation
Detailed experimental protocols for the biological evaluation of "this compound" analogs are not specifically documented. However, based on the activities of related compounds, the following general methodologies would be applicable for screening and characterization.
Anticancer Activity Screening (MTT Assay)
This assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.[1]
Enzyme Inhibition Assays
The specific protocol will depend on the target enzyme. For example, for a kinase inhibition assay:
-
Reagents: Purified recombinant kinase, substrate peptide, ATP, and test compounds.
-
Assay Procedure: The kinase, substrate, and varying concentrations of the test compound are incubated in an assay buffer. The reaction is initiated by the addition of ATP.
-
Detection: The kinase activity can be measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation (e.g., ³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.
Visualizing Potential Mechanisms and Workflows
To conceptualize the potential research and development workflow for these analogs, the following diagrams are provided.
Caption: A generalized workflow for the discovery and optimization of novel biphenyl analogs.
Caption: A hypothetical signaling pathway potentially modulated by biphenyl dicarboxylic acid analogs.
References
Comparative analysis of polymers synthesized with "6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid"
Performance Comparison of Fluorinated Aromatic Polyamides
The introduction of fluorine-containing groups, such as trifluoromethyl (-CF3), into the polymer backbone significantly influences the properties of aromatic polyamides. These modifications can lead to improved solubility, enhanced thermal stability, and desirable optical and dielectric properties.[1][2][3]
Thermal Properties
Fluorinated aromatic polyamides generally exhibit high glass transition temperatures (Tg) and excellent thermal stability. The bulky nature of trifluoromethyl groups can restrict segmental motion, leading to higher Tg values.[2] The strong C-F bonds also contribute to the overall thermal robustness of the polymers.
| Polymer System (Diacid Monomer) | Diamine Monomer | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (T10) (°C) |
| 2,2'-Bis(trifluoromethyl)biphenyl-4,4'-dicarboxylic acid | 4,4'-Oxydianiline (ODA) | 260-330[4] | >500[4] |
| 2,2'-Bis(trifluoromethyl)biphenyl-4,4'-dicarboxylic acid | p-Phenylenediamine (PPD) | >300[5] | >400[5] |
| 2-(4-Trifluoromethylphenoxy)terephthalic acid | Trifluoromethyl-substituted aromatic bis(ether amine)s | 189-214[6] | 475-483[6] |
| 4,4'-Bis(4-carboxy methylene) biphenyl | Various aromatic diamines | 210-261[7] | 497-597 (in air)[7] |
Mechanical Properties
The mechanical strength of fluorinated polyamide films is a critical parameter for their application in various fields. These polymers typically form tough and flexible films with high tensile strength and modulus.
| Polymer System (Diacid Monomer) | Diamine Monomer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| 2,2'-Bis(trifluoromethyl)biphenyl-4,4'-dicarboxylic acid | Various aromatic diamines | 87-135[1] | 2.0-3.0[1] | 8-22[1] |
| 2-(4-Trifluoromethylphenoxy)terephthalic acid | Trifluoromethyl-substituted aromatic bis(ether amine)s | up to 115[6] | 2.7-3.2[6] | 6-9[6] |
| 9,9-Bis[4-(chloroformylphenoxy)phenyl]xanthene | Various aromatic diamines | 86-109[8] | 2.15-2.63[8] | 13-22[8] |
Solubility
A significant advantage of many fluorinated polyamides over their non-fluorinated counterparts is their enhanced solubility in organic solvents.[1][2] This improved processability is attributed to the disruption of close chain packing by the bulky fluorine-containing groups, which reduces intermolecular forces.
| Polymer System (Diacid Monomer) | Solvents |
| Polyamides with 4-trifluoromethyltriphenylamine moieties | N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP)[4] |
| Polyamides from 2-(4-Trifluoromethylphenoxy)terephthalic acid | NMP, DMAc, N,N-dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), some in Tetrahydrofuran (THF) and acetone[6] |
| Polyamides from 9,9-Bis[4-(chloroformylphenoxy)phenyl]xanthene | DMF, NMP, DMAc, Pyridine[8] |
Experimental Protocols
The synthesis of fluorinated aromatic polyamides is typically achieved through polycondensation reactions. Common methods include direct polycondensation and low-temperature solution polycondensation.
General Synthesis of Fluorinated Aromatic Polyamides
A prevalent method for synthesizing these polymers is the Yamazaki-Higashi phosphorylation reaction.[7]
Example Protocol:
-
A mixture of the fluorinated dicarboxylic acid (1 mmol), an aromatic diamine (1 mmol), calcium chloride (0.25 g), triphenyl phosphite (0.8 mL), pyridine (0.6 mL), and N-methyl-2-pyrrolidone (NMP) (2.5 mL) is prepared in a reaction flask.
-
The mixture is heated with stirring at 100-120 °C for 3-4 hours under a nitrogen atmosphere.
-
The resulting viscous polymer solution is then poured into a large volume of methanol with vigorous stirring.
-
The precipitated fibrous polymer is collected by filtration, washed thoroughly with hot water and methanol, and finally dried under vacuum at 80 °C.
Film Preparation
Transparent and flexible films can be prepared by solution casting.
Example Protocol:
-
A solution of the polyamide in a suitable solvent (e.g., DMAc) is prepared.
-
The solution is poured onto a clean, dry glass plate.
-
The solvent is evaporated at 80-100 °C for several hours, followed by drying under vacuum at a higher temperature (e.g., 150-200 °C) to remove any residual solvent.
Visualizations
Polymer Synthesis Workflow
Caption: General workflow for the synthesis of fluorinated aromatic polyamides.
Characterization Workflow
Caption: Standard characterization workflow for synthesized fluorinated polyamides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index | MDPI [mdpi.com]
- 5. DSpace at KOASAS: Synthesis and characterization of soluble aromatic polyamides and poly(amide-imide)s containing two trifluoromethyl groups [koasas.kaist.ac.kr]
- 6. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid (CAS No. 1261941-47-2), a fluorinated organic compound.
I. Compound Identification and Hazard Profile
Key Data for this compound:
| Property | Value | Source |
| CAS Number | 1261941-47-2 | [4][5][6] |
| Molecular Formula | C₁₄H₉FO₄ | [6] |
| Physical State | Solid (presumed) | General knowledge |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane), slightly soluble in water.[6] | [6] |
II. Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection : Wear chemical safety goggles or a face shield.
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection : If there is a risk of dust inhalation, use a NIOSH-approved respirator.
-
Protective Clothing : A lab coat or other protective clothing is required to prevent skin contact.[3]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
III. Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations.[3] The following procedure is based on best practices for the disposal of halogenated organic acids.
-
Segregation of Waste : This is a critical first step. As a fluorinated organic compound, this compound must be disposed of as halogenated organic waste .
-
Do not mix with non-halogenated organic waste.
-
Do not mix with inorganic acids or bases.
-
Do not dispose of down the sink.[2]
-
-
Container Selection :
-
Use a designated, properly labeled, and sealable waste container for halogenated organic solids.
-
The container must be compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable.
-
-
Waste Collection :
-
Carefully transfer the solid waste into the designated container, avoiding the creation of dust.
-
If the compound is in solution, transfer the liquid to a designated container for halogenated organic liquid waste.
-
For cleaning contaminated labware, use a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate as halogenated organic waste.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Indicate the associated hazards (e.g., "Irritant").
-
-
Storage :
-
Store the sealed waste container in a designated satellite accumulation area.
-
The storage area should be cool, dry, and well-ventilated.
-
Ensure the container is stored away from incompatible materials.
-
-
Final Disposal :
-
Arrange for the collection of the hazardous waste by a licensed professional waste disposal service. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and scheduling.
-
IV. Spill and Emergency Procedures
In the event of a spill, follow these steps:
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control : Prevent the spread of the dust or liquid. For solid spills, gently cover with an absorbent material.
-
Clean-up : Wearing appropriate PPE, carefully collect the spilled material and any contaminated absorbent material. Place it in a sealed container and label it as hazardous waste.
-
Decontaminate : Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report : Report the spill to your laboratory supervisor and EHS department.
V. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.es [fishersci.es]
- 4. en.huatengsci.com [en.huatengsci.com]
- 5. Angene - [1,1'-Biphenyl]-3,4'-dicarboxylic acid, 6-fluoro- | 1261941-47-2 | MFCD18312667 | AG000S70 [japan.angenechemical.com]
- 6. chembk.com [chembk.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




